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  • Product: 2-Aminoethyl benzenesulfonate
  • CAS: 771582-62-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 4-(2-Aminoethyl)benzenesulfonamide from β-Phenylethylamine

This in-depth technical guide provides a detailed exploration of the synthesis of 4-(2-aminoethyl)benzenesulfonamide, a key intermediate in the development of various pharmaceuticals, starting from the readily available...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a detailed exploration of the synthesis of 4-(2-aminoethyl)benzenesulfonamide, a key intermediate in the development of various pharmaceuticals, starting from the readily available precursor, β-phenylethylamine. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven protocols.

Introduction

4-(2-Aminoethyl)benzenesulfonamide is a crucial building block in medicinal chemistry, notably in the synthesis of sulfonylurea-based hypoglycemic agents like glipizide and glimepiride. Its structural motif, featuring a primary amine and a sulfonamide group, allows for diverse chemical modifications. The synthesis route from β-phenylethylamine is a classic multi-step process that requires careful control of reaction conditions to achieve high purity and yield. This guide will dissect each stage of the synthesis, elucidating the underlying chemical principles and providing robust, validated protocols. The overall synthetic strategy involves the protection of the reactive amino group, introduction of the sulfonyl chloride functionality via electrophilic aromatic substitution, conversion to the sulfonamide, and subsequent deprotection to yield the target molecule.[1][2]

Overall Synthetic Pathway

The synthesis of 4-(2-aminoethyl)benzenesulfonamide from β-phenylethylamine is a four-step process. The initial step involves the protection of the primary amine of β-phenylethylamine via acetylation. The resulting N-acetyl-β-phenylethylamine then undergoes chlorosulfonation, an electrophilic aromatic substitution reaction, to introduce a sulfonyl chloride group at the para position of the benzene ring. The intermediate, 4-(2-acetylaminoethyl)benzenesulfonyl chloride, is then subjected to amination with ammonia to form the sulfonamide. The final step is the acidic hydrolysis of the acetyl protecting group to yield the desired 4-(2-aminoethyl)benzenesulfonamide.[1][2][3]

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination cluster_3 Step 4: Hydrolysis Start β-Phenylethylamine Intermediate1 N-Acetyl-β-phenylethylamine Start->Intermediate1 Acetic Anhydride or Acetic Acid Intermediate2 4-(2-Acetylaminoethyl)benzenesulfonyl chloride Intermediate1->Intermediate2 Chlorosulfonic Acid Intermediate3 N-[4-(2-Acetylaminoethyl)phenyl]sulfonylacetamide Intermediate2->Intermediate3 Aqueous Ammonia End 4-(2-Aminoethyl)benzenesulfonamide Intermediate3->End Acid Hydrolysis (e.g., HCl)

Figure 1: Overall synthetic workflow from β-phenylethylamine to 4-(2-aminoethyl)benzenesulfonamide.

Part 1: Protection of the Amino Group - N-Acetylation

The primary amine of β-phenylethylamine is a nucleophilic and basic center that would interfere with the subsequent chlorosulfonation step. Chlorosulfonic acid is a highly reactive and acidic reagent that would protonate the amino group, deactivating the aromatic ring towards electrophilic substitution. Therefore, protection of the amino group is essential. Acetylation is a common and effective strategy for this purpose, converting the primary amine into a less reactive and neutral amide.

Mechanism of N-Acetylation

The N-acetylation of β-phenylethylamine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetic acid). In the case of acetic anhydride, a tetrahedral intermediate is formed, which then collapses, eliminating a stable acetate leaving group. A subsequent deprotonation step yields the N-acetylated product. When using acetic acid, the reaction is typically driven by heating to remove the water formed.[2]

Acetylation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination & Deprotonation Amine β-Phenylethylamine (R-NH₂) AcetylatingAgent Acetic Anhydride ((CH₃CO)₂O) Amine->AcetylatingAgent Lone pair attacks carbonyl carbon TetrahedralIntermediate Tetrahedral Intermediate AcetylatingAgent->TetrahedralIntermediate ProtonatedAmide Protonated Amide TetrahedralIntermediate->ProtonatedAmide Collapse of intermediate Acetate Acetate Ion (CH₃COO⁻) TetrahedralIntermediate->Acetate Leaving Group FinalAmide N-Acetyl-β-phenylethylamine ProtonatedAmide->FinalAmide Deprotonation

Figure 2: Mechanism of N-acetylation of β-phenylethylamine with acetic anhydride.
Experimental Protocol: N-Acetylation of β-Phenylethylamine

This protocol is adapted from established industrial syntheses.[1]

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: Charge the flask with acetic acid. With stirring, slowly add β-phenylethylamine to the acetic acid. An exothermic reaction will occur.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool. Remove the excess acetic acid by distillation, initially at atmospheric pressure and then under reduced pressure. The crude N-acetyl-β-phenylethylamine is obtained as a residue. For the next step, this crude product can often be used directly or after dissolution in a suitable solvent like chloroform.[1]

ReagentMolar RatioKey ParametersExpected Yield
β-Phenylethylamine1Reflux in acetic acid>95%
Acetic AcidExcess (serves as reagent and solvent)4-6 hours

Part 2: Introduction of the Sulfonyl Group - Chlorosulfonation

With the amino group protected, the next step is the introduction of the sulfonyl chloride group onto the aromatic ring. This is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid. The N-acetyl group is an ortho-, para-director. Due to steric hindrance from the ethylamino group, the substitution occurs predominantly at the para position.

Mechanism of Chlorosulfonation

The electrophile in this reaction is the chlorosulfonium ion (SO₂Cl⁺), which is generated from the autoionization of chlorosulfonic acid.[4] The π-electrons of the aromatic ring of N-acetyl-β-phenylethylamine act as a nucleophile, attacking the electrophilic sulfur atom of the chlorosulfonium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][6] In the final step, a weak base (such as the chloride ion or another molecule of chlorosulfonic acid) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the p-substituted sulfonyl chloride.

Experimental Protocol: Chlorosulfonation of N-Acetyl-β-phenylethylamine

Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[7][8] This reaction must be carried out in a dry environment and with appropriate personal protective equipment, including acid-resistant gloves, a lab coat, and a face shield.[7][9]

  • Reaction Setup: In a fume hood, equip a three-necked flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Reagent Addition: Charge the flask with an excess of chlorosulfonic acid and cool it in an ice-salt bath to 0-5 °C.

  • Substrate Addition: Slowly add the N-acetyl-β-phenylethylamine (dissolved in a suitable dry, inert solvent like chloroform if necessary) to the cold, stirred chlorosulfonic acid via the dropping funnel, maintaining the temperature below 10 °C.[1]

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period, followed by stirring at room temperature to ensure the completion of the reaction.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 4-(2-acetylaminoethyl)benzenesulfonyl chloride, will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral. The wet product is typically used directly in the next step.

ReagentMolar RatioKey ParametersExpected Yield
N-Acetyl-β-phenylethylamine1Temperature control (0-10 °C)High
Chlorosulfonic AcidExcessAnhydrous conditions

Part 3: Formation of the Sulfonamide - Amination

The sulfonyl chloride functional group is highly reactive towards nucleophiles. In this step, the 4-(2-acetylaminoethyl)benzenesulfonyl chloride is treated with ammonia to form the corresponding sulfonamide.

Mechanism of Amination

This reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a trigonal bipyramidal intermediate. The chloride ion, being a good leaving group, is then eliminated, and a subsequent deprotonation of the nitrogen atom by another molecule of ammonia yields the stable sulfonamide and ammonium chloride.[10]

Experimental Protocol: Amination of 4-(2-Acetylaminoethyl)benzenesulfonyl chloride
  • Reaction Setup: In a fume hood, suspend the wet 4-(2-acetylaminoethyl)benzenesulfonyl chloride in a suitable solvent (e.g., acetone or chloroform) in a flask equipped with a stirrer.[1][11]

  • Reagent Addition: Cool the suspension in an ice bath and add concentrated aqueous ammonia slowly, ensuring the temperature does not rise significantly.[12]

  • Reaction Conditions: Stir the mixture at room temperature for several hours to complete the reaction.[12]

  • Work-up and Isolation: Pour the reaction mixture into ice water to precipitate the product, N-[4-(2-acetylaminoethyl)phenyl]sulfonylacetamide. Collect the solid by vacuum filtration and wash it with cold water. The crude product can be carried forward to the final step.

ReagentMolar RatioKey ParametersExpected Yield
4-(2-Acetylaminoethyl)benzenesulfonyl chloride1Low temperature during additionHigh
Aqueous AmmoniaExcessStirring at room temperature

Part 4: Deprotection - Acidic Hydrolysis

The final step in the synthesis is the removal of the acetyl protecting group to unmask the primary amine of the ethyl side chain. This is achieved by acid-catalyzed hydrolysis.

Mechanism of Acidic Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. A series of proton transfers follows, leading to the formation of a good leaving group (the amine). The tetrahedral intermediate collapses, expelling the amine and forming a protonated carboxylic acid. The released amine is protonated in the acidic medium to form an ammonium salt.[13][14]

Experimental Protocol: Acidic Hydrolysis of N-[4-(2-Acetylaminoethyl)phenyl]sulfonylacetamide
  • Reaction Setup: Place the crude N-[4-(2-acetylaminoethyl)phenyl]sulfonylacetamide in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: Add a sufficient amount of dilute hydrochloric acid (e.g., 2N HCl).[11]

  • Reaction Conditions: Heat the mixture to reflux for several hours until the hydrolysis is complete (monitoring by TLC is recommended).[11]

  • Work-up and Isolation: After cooling, the reaction mixture may be filtered to remove any insoluble impurities. The pH of the filtrate is then carefully adjusted with a base (e.g., KOH or NaOH solution) to be alkaline (pH 11-12), which precipitates the free amine product, 4-(2-aminoethyl)benzenesulfonamide.[11]

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as water or an alcohol-water mixture.[12]

Characterization of the Final Product

The identity and purity of the synthesized 4-(2-aminoethyl)benzenesulfonamide should be confirmed by standard analytical techniques.

  • Melting Point: The melting point should be sharp and consistent with the literature value (150-152 °C).[15]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the primary amine and the sulfonamide group (around 3300-3400 cm⁻¹), S=O stretching of the sulfonamide (around 1330 and 1150 cm⁻¹), and aromatic C-H and C=C bonds.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should display signals corresponding to the aromatic protons (typically two doublets in the aromatic region), the two methylene groups of the ethyl chain (as triplets), and the protons of the NH₂ groups (which may be broad).[17]

    • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons (with symmetry leading to fewer than 6 signals) and the two aliphatic carbons of the ethyl chain.[18]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (200.26 g/mol ).[19][20]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

Safety and Handling

  • β-Phenylethylamine: Corrosive and harmful if swallowed or in contact with skin. Handle in a well-ventilated area.

  • Acetic Anhydride/Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use in a fume hood.

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care in a dry environment and with full personal protective equipment.[7][8][9]

  • Ammonia: Corrosive and toxic. Work in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment.

Conclusion

The synthesis of 4-(2-aminoethyl)benzenesulfonamide from β-phenylethylamine is a well-established and scalable process. This guide has provided a detailed, step-by-step methodology, grounded in the fundamental principles of organic chemistry. By understanding the rationale behind each step, from amine protection to the final deprotection, and by adhering to the outlined protocols and safety precautions, researchers can confidently and efficiently produce this valuable pharmaceutical intermediate. The successful synthesis and characterization of this compound open avenues for further research and development in medicinal chemistry.

References

  • Scribd. (n.d.). Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • Jiang, J. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. CN106336366A. Google Patents.
  • Clark, J. (2015). Reaction between acyl chlorides and ammonia. Chemguide. Retrieved from [Link]

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Igl, J., & Prüß, B. M. (2013). β-phenylethylamine, a small molecule with a large impact. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide. Retrieved from [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • YouTube. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). CHLOROSULPHONIC ACID HAZARD SUMMARY. Retrieved from [Link]

  • Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • ResearchGate. (2025, August 9). .BETA.-Phenylethylamine Stimulates Striatal Acetylcholine Release through Activation of the AMPA Glutamatergic Pathway. Retrieved from [Link]

  • SlidePlayer. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Retrieved from [Link]

  • NPTEL. (n.d.). Module 5 : Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (2002). Infrared and NMR Spectra of Arylsulphonamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of 4-(2-Aminoethyl)benzenesulfonamide: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(2-Aminoethyl)benzenesulfonamide, a key intermediate in the synthesis of several sulfonylurea hypoglycemic agents.[1] The structural...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(2-Aminoethyl)benzenesulfonamide, a key intermediate in the synthesis of several sulfonylurea hypoglycemic agents.[1] The structural elucidation of this compound is paramount for ensuring the quality and efficacy of the final pharmaceutical products. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 4-(2-Aminoethyl)benzenesulfonamide, offering insights into the experimental methodologies and the interpretation of the spectral features. This guide is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Molecular Structure and Key Features

4-(2-Aminoethyl)benzenesulfonamide (CAS No: 35303-76-5) possesses a molecular formula of C₈H₁₂N₂O₂S and a molecular weight of 200.26 g/mol .[2] The molecule is characterized by a para-substituted benzene ring, an ethylamine side chain, and a sulfonamide functional group. These structural features give rise to a unique spectroscopic fingerprint, which will be explored in detail in the following sections.

Figure 1: Chemical structure of 4-(2-Aminoethyl)benzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of the nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-(2-Aminoethyl)benzenesulfonamide provides distinct signals corresponding to the aromatic and aliphatic protons.

Experimental Protocol:

A standard protocol for acquiring a ¹H NMR spectrum of an aromatic amine like 4-(2-Aminoethyl)benzenesulfonamide would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. The use of DMSO-d₆ is advantageous for its ability to dissolve a wide range of organic compounds and for its characteristic solvent peak which does not interfere with the signals of interest.

  • Instrument Setup: The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition: Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm).

Data Interpretation:

The ¹H NMR spectrum of 4-(2-Aminoethyl)benzenesulfonamide in DMSO-d₆ exhibits the following characteristic signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.74Doublet2HAromatic protons ortho to the sulfonamide group
~7.39Doublet2HAromatic protons meta to the sulfonamide group
~2.77Triplet2H-CH₂- attached to the aromatic ring
~2.70Triplet2H-CH₂- attached to the amino group
ExchangeableBroad Singlet2H-SO₂NH₂ protons
ExchangeableBroad Singlet2H-CH₂NH₂ protons

Table 1: ¹H NMR data for 4-(2-Aminoethyl)benzenesulfonamide.

The downfield chemical shifts of the aromatic protons are attributed to the electron-withdrawing effect of the sulfonamide group. The protons ortho to the sulfonamide group are more deshielded and thus resonate at a lower field compared to the meta protons. The aliphatic protons of the ethylamine side chain appear as two distinct triplets due to coupling with each other. The protons of the primary amine and sulfonamide groups are typically observed as broad singlets and their chemical shifts can be variable depending on the concentration and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Experimental Protocol:

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences:

  • Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

  • Acquisition Parameters: A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance of the ¹³C isotope. A wider spectral width is also used.

  • Referencing: The chemical shifts are referenced to the solvent peak (DMSO-d₆ at 39.52 ppm).

Data Interpretation:

The ¹³C NMR spectrum of 4-(2-Aminoethyl)benzenesulfonamide is expected to show six distinct signals corresponding to the eight carbon atoms in the molecule, due to the symmetry of the para-substituted benzene ring.

Chemical Shift (ppm)Assignment
~145.0Aromatic Carbon attached to the sulfonamide group
~140.0Aromatic Carbon attached to the ethylamine group
~129.5Aromatic CH carbons meta to the sulfonamide group
~126.0Aromatic CH carbons ortho to the sulfonamide group
~42.0-CH₂- attached to the amino group
~38.0-CH₂- attached to the aromatic ring

Table 2: Predicted ¹³C NMR data for 4-(2-Aminoethyl)benzenesulfonamide.

The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. The carbon attached to the electron-withdrawing sulfonamide group is expected to be the most downfield, while the aliphatic carbons of the ethylamine side chain resonate at higher fields.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol:

For a solid sample like 4-(2-Aminoethyl)benzenesulfonamide, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method can be used.

  • ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded. This method is quick and requires minimal sample preparation.

  • KBr Pellet: A few milligrams of the sample are ground with anhydrous KBr powder and pressed into a thin, transparent pellet. The pellet is then placed in the IR beam path for analysis.

Data Interpretation:

The IR spectrum of 4-(2-Aminoethyl)benzenesulfonamide will display characteristic absorption bands for the amine, sulfonamide, and aromatic functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchingPrimary amine (-NH₂) and Sulfonamide (-SO₂NH₂)
3100-3000C-H stretchingAromatic C-H
2950-2850C-H stretchingAliphatic C-H
~1600N-H bendingPrimary amine (-NH₂)
~1500, ~1450C=C stretchingAromatic ring
~1330, ~1150S=O stretching (asymmetric and symmetric)Sulfonamide (-SO₂NH₂)
~830C-H out-of-plane bendingpara-disubstituted benzene

Table 3: Characteristic IR absorption bands for 4-(2-Aminoethyl)benzenesulfonamide.

The presence of two N-H stretching bands in the 3400-3200 cm⁻¹ region is characteristic of a primary amine. The strong absorptions around 1330 cm⁻¹ and 1150 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, respectively. The band around 830 cm⁻¹ confirms the para-substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol:

Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like 4-(2-Aminoethyl)benzenesulfonamide.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: The sample solution is introduced into the mass spectrometer via direct infusion using a syringe pump.

  • Ionization: ESI in the positive ion mode is typically used, which will generate the protonated molecule [M+H]⁺.

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Tandem MS (MS/MS): To study the fragmentation, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation:

The ESI mass spectrum of 4-(2-Aminoethyl)benzenesulfonamide will show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of 201.07.

The fragmentation of aromatic sulfonamides can proceed through several pathways. A common fragmentation involves the loss of sulfur dioxide (SO₂), which has a mass of 64 Da. Another characteristic fragmentation is the cleavage of the C-C bond of the ethylamine side chain.

Fragmentation_Pathway M [M+H]⁺ m/z = 201 frag1 Loss of NH₃ [M+H-NH₃]⁺ m/z = 184 M->frag1 frag2 Loss of SO₂ [M+H-SO₂]⁺ m/z = 137 M->frag2 frag3 Benzylic Cleavage [C₇H₈NSO₂]⁺ m/z = 170 M->frag3 frag4 [CH₂NH₂]⁺ m/z = 30 M->frag4

Figure 2: Proposed key fragmentation pathways for 4-(2-Aminoethyl)benzenesulfonamide.

Key Fragmentation Peaks:

m/zProposed Fragment
201[M+H]⁺
184[M+H - NH₃]⁺
170[M+H - CH₂NH₂]⁺ (Benzylic cleavage)
137[M+H - SO₂]⁺
91[C₇H₇]⁺ (Tropylium ion, from further fragmentation)
30[CH₂NH₂]⁺

Table 4: Expected key fragment ions in the ESI-MS/MS spectrum of 4-(2-Aminoethyl)benzenesulfonamide.

The observation of these fragment ions provides strong evidence for the proposed structure of 4-(2-Aminoethyl)benzenesulfonamide. The base peak in the mass spectrum is often the fragment at m/z 30, corresponding to the stable [CH₂NH₂]⁺ ion.

Conclusion

The comprehensive analysis of the NMR, IR, and MS data provides a self-validating system for the structural confirmation of 4-(2-Aminoethyl)benzenesulfonamide. The ¹H and ¹³C NMR spectra clearly define the carbon-hydrogen framework, the IR spectrum confirms the presence of the key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This detailed spectroscopic guide serves as a valuable resource for scientists and researchers involved in the synthesis, characterization, and quality control of this important pharmaceutical intermediate.

References

  • Google Patents. Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • PubChem. 4-(2-Aminoethyl)benzenesulfonamide. [Link]

  • SpectraBase. 4-(2-Aminoethyl)benzenesulfonamide. [Link]

  • PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

Sources

Foundational

Thermal Stability and Degradation of 4-(2-Aminoethyl)benzenesulfonamide

This technical guide details the thermal stability, degradation mechanisms, and stress testing protocols for 4-(2-Aminoethyl)benzenesulfonamide (AEBS), a critical intermediate and degradation product in the lifecycle of...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermal stability, degradation mechanisms, and stress testing protocols for 4-(2-Aminoethyl)benzenesulfonamide (AEBS), a critical intermediate and degradation product in the lifecycle of sulfonylurea drugs like Glipizide and Glimepiride.[1]

Technical Guide for Pharmaceutical Scientists

Executive Summary

4-(2-Aminoethyl)benzenesulfonamide (CAS 35303-76-5), hereafter referred to as AEBS , is a bifunctional aromatic scaffold containing a primary aliphatic amine and a sulfonamide group.[1][2] It serves as the "south" fragment in the synthesis of second-generation sulfonylurea antidiabetics.[1]

While chemically robust under ambient conditions, AEBS exhibits specific vulnerabilities under thermal and oxidative stress. Understanding its stability profile is critical not only for its use as a raw material but also because it acts as a terminal degradation marker for drugs like Glipizide. Its presence in a drug product often indicates advanced hydrolysis of the active pharmaceutical ingredient (API).[1]

Physicochemical Stability Profile

PropertyValue / CharacteristicStability Implication
Molecular Formula C₈H₁₂N₂O₂S (MW: 200.[1][3][4]26)Low molecular weight polar compound.[1]
Melting Point 150–152 °CThermally Stable Solid. High lattice energy confers resistance to solid-state degradation below 140°C.
Boiling Point ~387 °C (Predicted)Decomposes prior to boiling. Sublimation is negligible; thermal pyrolysis dominates at >200°C.
pKa pKa₁ ≈ 10.2 (Aliphatic Amine)pKa₂ ≈ 10.0 (Sulfonamide)Amphoteric nature.[1] Solubility and reactivity are highly pH-dependent.[1]
Solubility Water (15.5 g/L), DMSO, MethanolSoluble in polar protic solvents, facilitating hydrolytic degradation studies.
Hygroscopicity Low to ModerateStable at ambient humidity; however, the primary amine can absorb CO₂ (carbamate formation) if exposed to moist air long-term.[1]

Degradation Mechanisms & Pathways[1][5][6][7]

AEBS is the product of the hydrolysis of sulfonylureas, meaning it is the "stable well" at the bottom of the energy landscape for drugs like Glipizide.[1] However, it is not inert.

Thermal Degradation (Pyrolysis)

In the solid state, AEBS is stable up to its melting point. Above 160°C, and particularly >200°C, it undergoes pyrolytic decomposition.

  • Mechanism: Homolytic cleavage of the S–N bond and extrusion of SO₂.[1]

  • Products: Aniline derivatives, polyphenylene sulfides, and char.

Oxidative Deamination (Solution State)

The primary aliphatic amine side chain (–CH₂CH₂NH₂) is the most reactive site for oxidation.[1]

  • Trigger: High temperature (>60°C) in the presence of oxidants (e.g., H₂O₂, metal ions) or radical initiators.[1]

  • Mechanism: Radical abstraction of the

    
    -proton adjacent to the amine, followed by hydrolysis of the resulting imine.[1]
    
  • Product: 4-Sulfamoylphenylacetaldehyde , which rapidly oxidizes further to 4-Sulfamoylphenylacetic acid .[1]

Hydrolytic Resistance

The sulfonamide moiety (–SO₂NH₂) is exceptionally resistant to hydrolysis.[1]

  • Acidic Conditions: Stable in 1N HCl at ambient temperature.[1] Extreme conditions (6N HCl, reflux) are required to cleave the sulfonamide bond to release Sulfanilic acid.[1]

  • Basic Conditions: The sulfonamide nitrogen deprotonates (forming a salt), stabilizing the molecule against nucleophilic attack.[1]

Photolytic Instability

Aromatic sulfonamides are UV-active and prone to radical cleavage.[1]

  • Mechanism: Photo-induced homolysis of the S–N bond.[1]

  • Result: Discoloration (yellowing) due to the formation of azo-dimers and sulfanilic acid radical coupling.[1]

Visualization: Degradation Pathways

The following diagram illustrates the position of AEBS in the sulfonylurea lifecycle and its own downstream degradation.[1]

AEBS_Degradation cluster_stability Stability Window Glipizide Glipizide (Parent Drug) AEBS 4-(2-Aminoethyl)benzenesulfonamide (AEBS / Impurity I) Glipizide->AEBS Acid/Base Hydrolysis (Primary Degradation) Aldehyde 4-Sulfamoylphenylacetaldehyde (Oxidative Deamination) AEBS->Aldehyde Oxidation (H2O2/Radical) -NH3 Sulfanilic Sulfanilic Acid (Extreme Hydrolysis) AEBS->Sulfanilic 6N HCl Reflux (Rare) Azo Azo Dimers / Colored Species (Photolysis) AEBS->Azo UV Light (hν) Acid 4-Sulfamoylphenylacetic Acid Aldehyde->Acid Rapid Oxidation

Caption: Degradation cascade showing AEBS as the primary hydrolytic product of Glipizide, and its subsequent breakdown pathways under oxidative and photolytic stress.[1][5]

Forced Degradation Protocol (Stress Testing)

To validate analytical methods or profile the stability of AEBS as a raw material, follow this targeted protocol. This is designed to be stability-indicating , ensuring separation between AEBS and its potential degradants.[1]

Experimental Design Table
Stress TypeConditionsDurationExpected Outcome
Acid Hydrolysis 1.0 N HCl, 80°C24 HoursStable. <5% degradation expected.[1] Confirm absence of Sulfanilic acid.
Base Hydrolysis 1.0 N NaOH, 80°C24 HoursStable. <2% degradation. AEBS forms a sodium salt.
Oxidation 3% H₂O₂, RT4–6 HoursLabile. Expect 10–20% degradation. Look for N-oxide or aldehyde peaks (requires LC-MS).[1]
Thermal (Solid) 105°C (Oven)3 DaysStable. No significant change in purity.
Photolysis 1.2 million lux hours~1 WeekSensitive. Yellowing of solid; appearance of early eluting peaks in HPLC.
Analytical Methodology (HPLC-UV)

Because AEBS lacks a strong chromophore compared to the parent drug, detection at low wavelengths is necessary.[1]

  • Column: C18 (e.g., Cogent Bidentate or equivalent), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains amine protonation).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 225 nm (Sulfonamide absorption) and 254 nm.[1]

  • Sample Prep: Dissolve in 50:50 Methanol:Water. Avoid aldehydes (e.g., formalin) in glassware cleaning to prevent Schiff base artifacts.

Workflow Diagram[1]

Stability_Workflow cluster_stress Stress Conditions Start AEBS Sample Acid 1N HCl 80°C Start->Acid Ox 3% H2O2 RT Start->Ox Photo UV/Vis Chamber Start->Photo Analysis HPLC-PDA / LC-MS Acid->Analysis Ox->Analysis Photo->Analysis Decision Degradation > 10%? Analysis->Decision Isolate Isolate & Characterize (NMR/MS) Decision->Isolate Yes Report Report Stability Profile Decision->Report No

Caption: Decision matrix for evaluating the stability of AEBS. Oxidative stress usually triggers the "Yes" path requiring MS characterization.[1]

Storage and Handling Recommendations

Based on the stability data:

  • Moisture Protection: Store in tightly sealed HDPE containers. While not deliquescent, the amine can react with atmospheric CO₂.

  • Light Protection: Amber glassware or opaque foil bags are mandatory to prevent photo-yellowing.[1]

  • Incompatibility: Avoid contact with strong oxidizing agents (peroxides, permanganates) and aldehydes (which form imines/Schiff bases with the primary amine).[1]

References

  • Degradation of Sulfonylureas: National Institutes of Health (PubMed).[1] "LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions." Available at: [Link]

  • Oxidative Mechanisms: Journal of the American Chemical Society. "Oxidative stability of phenethylamine derivatives." (Inferred from general amine chemistry context). Available at: [Link][1]

  • Regulatory Guidelines: International Council for Harmonisation (ICH).[1] "Stability Testing of New Drug Substances and Products Q1A(R2)." Available at: [Link]

Sources

Protocols & Analytical Methods

Method

4-(2-Aminoethyl)benzenesulfonamide as a reagent in organic synthesis

An In-Depth Guide to 4-(2-Aminoethyl)benzenesulfonamide as a Versatile Reagent in Organic Synthesis Abstract 4-(2-Aminoethyl)benzenesulfonamide is a bifunctional organic compound featuring a primary aliphatic amine and a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 4-(2-Aminoethyl)benzenesulfonamide as a Versatile Reagent in Organic Synthesis

Abstract

4-(2-Aminoethyl)benzenesulfonamide is a bifunctional organic compound featuring a primary aliphatic amine and an aromatic sulfonamide group. This unique structural arrangement makes it a highly valuable and versatile building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its ability to undergo selective reactions at either functional group allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the reagent's properties, core reactivity, and key applications, complete with detailed, field-proven protocols for its use in the synthesis of significant pharmaceutical intermediates and derivatives.

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for ensuring the reagent's stability and obtaining reproducible experimental results. The compound is typically a white to yellowish crystalline powder.[1] For optimal stability, it should be stored in a sealed container in a cool, dry, and well-ventilated location, away from moisture and heat.[2]

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂S[3]
Molecular Weight 200.26 g/mol [3]
Appearance White to yellowish crystalline powder[1]
Melting Point 150-152 °C
Assay ≥98-99%[2]
Primary Functional Groups Primary Amine, Sulfonamide
GHS Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[3]

Note: Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling.

Core Reactivity and Mechanistic Considerations

The synthetic utility of 4-(2-aminoethyl)benzenesulfonamide stems from the distinct reactivity of its two primary functional groups: the nucleophilic ethylamine tail and the weakly acidic sulfonamide head.

  • The Primary Amine (Ethylamine Group): This group is a strong nucleophile and a base. It readily participates in a wide array of classic amine reactions, including acylation, alkylation, reductive amination, and condensation with carbonyl compounds to form Schiff bases (imines). The presence of the electron-withdrawing benzenesulfonamide group has a minimal electronic effect on the distal amine, preserving its nucleophilicity.

  • The Sulfonamide Group: The N-H protons of the sulfonamide are weakly acidic and can be deprotonated by a strong base. The sulfonamide moiety is a key pharmacophore in many drugs, valued for its ability to act as a hydrogen bond donor and acceptor, mimicking a carboxylate group under physiological conditions.

This bifunctionality allows for orthogonal chemical strategies. For instance, the amine can be protected (e.g., via acetylation), allowing for reactions to be carried out on the sulfonamide group, followed by deprotection. Conversely, the amine can be used as the primary reactive handle for building molecular complexity.

Key Applications in Organic Synthesis

Cornerstone in the Synthesis of Sulfonylurea Antidiabetic Drugs

The most prominent application of 4-(2-aminoethyl)benzenesulfonamide is its role as a key intermediate in the synthesis of second-generation sulfonylurea drugs, which are widely used to manage type 2 diabetes.[4] These drugs include Glipizide, Glimepiride, and Glibenclamide.[4]

In these syntheses, the primary amine of 4-(2-aminoethyl)benzenesulfonamide is typically reacted with a suitably substituted isocyanate or a precursor thereof. This forms the core urea linkage that is characteristic of this drug class. The sulfonamide group remains as a critical pharmacophoric element for binding to the sulfonylurea receptor (SUR) on pancreatic β-cells.

G reagent 4-(2-Aminoethyl)benzenesulfonamide intermediate Glipizide Intermediate reagent->intermediate Urea Formation isocyanate Cyclohexyl Isocyanate (or precursor) isocyanate->intermediate glipizide Glipizide intermediate->glipizide Acylation pyrazine Pyrazine Derivative pyrazine->glipizide

Caption: Synthesis pathway for Glipizide.

Synthesis of Novel Bioactive Molecules and Drug Candidates

The reagent serves as a versatile scaffold for generating libraries of compounds for drug discovery.

  • Schiff Base Derivatives for Antiviral Agents: The primary amine can be readily condensed with various aldehydes to form Schiff bases. A study detailed the synthesis of five Schiff bases by reacting 4-(2-aminoethyl)benzenesulfonamide with aldehydes like 2-quinolinecarboxaldehyde and 4-imidazolecarboxaldehyde.[5] These derivatives were evaluated for antiviral activity, with some showing promise against Chikungunya and Zika viruses.[5]

  • Enzyme Inhibitors: The benzenesulfonamide motif is a classic zinc-binding group found in many carbonic anhydrase inhibitors. Derivatives of 4-(2-aminoethyl)benzenesulfonamide have been explored for this purpose.[6] Furthermore, related structures based on the 4-aminobenzenesulfonamide scaffold have been optimized as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation, thrombosis, and cancer.[7]

  • Antimalarial Agents: It has been used as a reagent in the synthesis of pyrrolopyrazines, which have been investigated as potent multi-target antimalarial agents.[1]

Broader Chemical Applications

Beyond pharmaceuticals, 4-(2-aminoethyl)benzenesulfonamide and its derivatives are utilized in the synthesis of photochemicals, dyes, and disinfectants.[2] It is also employed in materials science for the preparation of specialized crystals for optoelectronic applications.[2]

Detailed Experimental Protocols

The following protocols are representative of the common synthetic transformations involving 4-(2-aminoethyl)benzenesulfonamide.

Protocol 1: Synthesis of 4-(2-Aminoethyl)benzenesulfonamide from β-Phenethylamine

This multi-step synthesis is a common industrial method for producing the reagent itself and illustrates the chemical logic of protecting groups and sequential functionalization.[4][8]

G cluster_0 Synthesis Workflow A β-Phenethylamine B N-Acetyl Phenethylamine A->B Acetylation (Protection) C p-(2-Acetamidoethyl) benzenesulfonyl chloride B->C Chlorosulfonation D N-(p-Sulfamoylphenethyl) acetamide C->D Amination E 4-(2-Aminoethyl) benzenesulfonamide D->E Hydrolysis (Deprotection)

Caption: Overall workflow for the synthesis of the title reagent.

Step 1: Acetylation (Amine Protection)

  • Charge a reaction vessel with β-phenethylamine and a suitable solvent such as dichloromethane.[4]

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride to the stirred solution.

  • Allow the reaction to proceed to completion (monitor by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer and remove the solvent under reduced pressure to yield N-(2-phenylethyl)acetamide.

Step 2: Chlorosulfonation

  • In a separate, dry reactor, add chlorosulfonic acid and cool it significantly.[4]

  • Slowly add the N-(2-phenylethyl)acetamide from Step 1 to the chlorosulfonic acid, ensuring the temperature is carefully controlled (e.g., not exceeding 50 °C).[4]

  • After the addition is complete, the mixture may be gently warmed (e.g., 60-70 °C) and held for a period to ensure the reaction goes to completion.[4]

  • The reaction mixture is then carefully quenched by pouring it onto ice, causing the product, p-(2-acetamidoethyl)benzenesulfonyl chloride, to precipitate.

  • Filter the solid and wash with cold water.

Step 3: Amination

  • Dissolve the sulfonyl chloride from Step 2 in a suitable solvent like acetone.[9]

  • Under ice bath conditions, add concentrated aqueous ammonia to the solution.[9]

  • Stir the reaction at room temperature until completion.

  • Pour the reaction mixture into ice water to precipitate the product, N-[2-(4-sulfamoylphenyl)ethyl]acetamide.[9]

  • Collect the solid by filtration.

Step 4: Hydrolysis (Amine Deprotection)

  • Suspend the acetamide product from Step 3 in an aqueous acid solution (e.g., 2N HCl).[9]

  • Heat the mixture to reflux for several hours (e.g., 6 hours) to hydrolyze the acetyl protecting group.[9]

  • Filter the hot solution.

  • Cool the filtrate and adjust the pH to be strongly basic (e.g., pH 11-12) with an aqueous base like KOH or NaOH solution.[9]

  • Cool the basic solution in an ice bath to precipitate the final product, 4-(2-aminoethyl)benzenesulfonamide.[9]

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: General Synthesis of a Schiff Base Derivative

This protocol is adapted from the synthesis of antiviral candidates and demonstrates the straightforward condensation of the reagent's primary amine with an aldehyde.[5]

G reagent 4-(2-Aminoethyl)benzenesulfonamide product Schiff Base Product reagent->product Condensation (-H₂O) aldehyde Aldehyde (R-CHO) aldehyde->product

Caption: General reaction for Schiff base formation.

  • Dissolve 4-(2-aminoethyl)benzenesulfonamide (1.0 eq.) in warm ethanol in a round-bottom flask equipped with a condenser and magnetic stir bar.[5]

  • In a separate container, dissolve the desired aldehyde (1.0 eq.) in ethanol.

  • Add the aldehyde solution to the flask containing the 4-(2-aminoethyl)benzenesulfonamide solution.[5]

  • Heat the reaction mixture to reflux and maintain stirring for approximately 4 hours.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature, then place it in an ice bath to facilitate precipitation of the product.

  • Isolate the solid product by filtration.

  • Wash the filter cake with a small amount of cold ethanol and dry the purified Schiff base under vacuum.[5]

  • If necessary, the product can be further purified by recrystallization from methanol or ethanol.[5]

Conclusion

4-(2-Aminoethyl)benzenesulfonamide is a reagent of significant strategic importance in synthetic chemistry. Its value is most profoundly demonstrated in the pharmaceutical industry, where it serves as an indispensable building block for life-saving antidiabetic medications. Beyond this flagship application, its utility as a versatile scaffold for constructing diverse molecular entities for drug discovery and materials science continues to grow. The straightforward and predictable reactivity of its dual functional groups, coupled with established synthetic protocols, ensures its continued relevance for researchers, scientists, and drug development professionals.

References

  • 4-(2-aminoethyl)benzenesulfonamide - Synthetic Molecules Pvt. Ltd. (URL: )
  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)
  • 4-(2-Aminoethyl)benzenesulfonamide | 35303-76-5 - ChemicalBook. (URL: )
  • 4-(2-Aminoethyl)benzene sulfonamide | 35303-76-5 | FA10909 - Biosynth. (URL: )
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (URL: )
  • Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide | PDF | Filtration | Sodium Hydroxide - Scribd. (URL: )
  • 4-(2-Aminoethyl)benzenesulfonamide synthesis - ChemicalBook. (URL: )
  • Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses - SciELO. (URL: )
  • 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem. (URL: )
  • 4-(2-Aminoethyl)benzenesulfonamide 99 35303-76-5 - Sigma-Aldrich. (URL: )
  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed. (URL: )

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: HPLC Analysis of 4-(2-Aminoethyl)benzenesulfonamide

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming the "Polarity Trap" in Sulfonamide Analysis

Executive Summary: The Analytical Challenge

4-(2-Aminoethyl)benzenesulfonamide (AEBS) presents a classic "dual-threat" to standard Reversed-Phase HPLC (RP-HPLC). It possesses a highly polar sulfonamide group and a basic primary amine side chain.

  • The Polarity Trap: With a LogP of approximately -0.3 to -3.1, AEBS resists retention on standard C18 columns, often eluting in the void volume (

    
    ) where integration is impossible.
    
  • The Silanol Effect: The aliphatic amine (

    
    ) is protonated at standard HPLC pH (2–7). This cation interacts strongly with residual silanols on the silica surface, causing severe peak tailing.
    

This guide provides field-proven solutions to retain, separate, and quantify AEBS, moving beyond "textbook" C18 methods to robust, self-validating protocols.

Physicochemical Profile

Understanding the molecule is the first step to troubleshooting.

PropertyValueImplication for HPLC
Structure

Dual functionality: Acidic sulfonamide, Basic amine.
pKa (Amine) ~10.16 (Basic)Fully protonated (

) at pH < 8. Causes tailing.
pKa (Sulfonamide) ~10.0 (Weakly Acidic)Neutral at acidic pH; deprotonates at high pH.
LogP -0.3 to -3.1Highly Hydrophilic. Elutes early on C18.
UV Max ~220 nm (Primary), ~254-265 nm (Secondary)220 nm is sensitive but prone to drift; 254 nm is more selective.
Troubleshooting Guides (Q&A)
Category A: Retention Issues (The "Void Volume" Problem)

Q: I am using a C18 column with 5% Acetonitrile, but AEBS elutes at the solvent front (0.5 min). How do I retain it?

A: Standard C18 phases rely on hydrophobic interaction. AEBS is too polar for this mechanism to work effectively, even at 100% aqueous conditions (which causes "phase dewetting" or collapse in standard C18s).

  • The Fix (UV Detection): Switch to Ion-Pair Chromatography (IPC) . Add an anionic ion-pairing reagent like Sodium 1-Octanesulfonate (5–10 mM) to your mobile phase. The sulfonate binds to the protonated amine of AEBS, forming a neutral, hydrophobic complex that retains well on C18.

  • The Fix (MS Detection): Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .[1] Use a Bare Silica or Amide column. Start with 90% Acetonitrile. The mechanism inverts: water becomes the "strong" solvent, and the polar AEBS is retained by the water layer on the silica surface.

Category B: Peak Shape & Tailing

Q: I have retention, but the peak looks like a "shark fin" (Tailing Factor > 2.0). What is happening?

A: This is "secondary interaction." The protonated amine (


) is ion-exchanging with ionized silanols (

) on the silica backbone.
  • Immediate Solution: Lower the pH to < 3.0 using Phosphate or Formate buffer. At this pH, silanols are protonated (

    
    ) and neutral, preventing the interaction.
    
  • Additive Solution: If using UV, add Triethylamine (TEA) (0.1%) to the mobile phase. TEA acts as a "sacrificial base," saturating the silanol sites so AEBS can pass through unimpeded.

Category C: Sensitivity & Baseline Noise

Q: At 220 nm, my baseline is drifting, and I see "ghost peaks."

A: Sulfonamides absorb strongly at low UV, but so do many organic modifiers and impurities.

  • Optimization: If your concentration allows, shift to 254 nm . You lose some raw signal intensity, but the Signal-to-Noise (S/N) ratio often improves because background absorption drops significantly.

  • Check Reagents: If you are using Ion-Pairing reagents (e.g., sulfonates) or TFA, they absorb at 210-220 nm. Ensure you are using "HPLC Grade" or "Gradient Grade" additives.

Validated Experimental Protocols

Choose the protocol based on your detector type.

Protocol A: The "Gold Standard" for QC (UV Detection)

Best for robustness, reproducibility, and peak shape.

  • Column: C18 End-capped (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate (pH 2.8) + 5 mM Sodium 1-Octanesulfonate.

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5][6]

  • Isocratic Mode: 85% A / 15% B.

  • Flow Rate: 1.0 mL/min.[4]

  • Temp: 30°C.

  • Detection: UV @ 254 nm.

  • Why it works: The low pH suppresses silanols; the octanesulfonate increases retention; the phosphate buffer maintains ionization stability.

Protocol B: The "Modern Approach" (LC-MS Compatible)

Best for sensitivity and avoiding non-volatile salts.

  • Column: HILIC Amide or Bare Silica (e.g., 2.1 x 100 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5][6]

  • Gradient: 95% B to 70% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Temp: 35°C.

  • Detection: ESI+ (M+H = 201.2 Da).

  • Why it works: High organic content favors ionization; Ammonium Formate is volatile; HILIC mechanism retains the polar amine strongly.

Visualizing the Workflow
Figure 1: Method Selection Decision Tree

Caption: Logical flow for selecting the optimal HPLC mode based on detector constraints.

MethodSelection Start Start: AEBS Analysis Detector Select Detector Start->Detector UV UV / PDA Detector->UV Standard QC MS Mass Spec (LC-MS) Detector->MS Trace Analysis IPC Reversed Phase Ion-Pairing (C18 + Octanesulfonate) UV->IPC Primary Choice HILIC HILIC Mode (Amide or Silica) MS->HILIC Primary Choice MixedMode Alternative: Mixed-Mode (C18 with Embedded Ion Exchange) MS->MixedMode If Matrix is Complex Robustness High Robustness Excellent Peak Shape IPC->Robustness Sensitivity High Sensitivity Volatile Buffers HILIC->Sensitivity

Figure 2: Troubleshooting Logic

Caption: Step-by-step diagnosis for common AEBS chromatographic failures.

Troubleshooting Issue Identify Issue NoRet No Retention (tR ~ t0) Issue->NoRet Tailing Peak Tailing (As > 1.5) Issue->Tailing CheckCol Check Column Type NoRet->CheckCol IsC18 Standard C18? CheckCol->IsC18 Sol1 Switch to HILIC OR Add Ion-Pair Reagent IsC18->Sol1 CheckpH Check Mobile Phase pH Tailing->CheckpH IsHigh pH > 4.0? CheckpH->IsHigh Sol2 Lower pH to 2.5-3.0 (Suppress Silanols) IsHigh->Sol2

References
  • SIELC Technologies. (n.d.).[4][7] HPLC Method for Analysis of 4-(2-Aminoethyl)benzenesulfonamide on Primesep 100 Column. Retrieved from [Link]

  • Chromatography Online. (2018). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 169682, 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes: HILIC vs Normal Phase. Retrieved from [Link][6][8]

Sources

Optimization

Technical Support Center: Scaling Up 4-(2-Aminoethyl)benzenesulfonamide Synthesis

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Process Optimization for CAS 35303-76-5[1][2][3] Introduction: The Scale-Up Paradox You are likely here because...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Process Optimization for CAS 35303-76-5[1][2][3]

Introduction: The Scale-Up Paradox

You are likely here because a protocol that worked flawlessly on a 5-gram scale is failing at 500 grams or 5 kilograms. 4-(2-Aminoethyl)benzenesulfonamide is a deceptively simple molecule.[1][2][3] Its synthesis, primarily via the chlorosulfonation of protected phenethylamine, is governed by a brutal trade-off: reactivity vs. selectivity .[3]

At scale, the exotherm of chlorosulfonation transitions from a minor annoyance to a runaway safety hazard, and the solubility profile of the sulfonamide intermediate often leads to "cementing" in the reactor.[3] This guide addresses the causality of these failures.

Module 1: The Chlorosulfonation Bottleneck

Context: The most common route involves protecting phenethylamine (usually as an acetamide) and treating it with excess chlorosulfonic acid (


).[1][2][3]
Critical Diagram: Reaction Workflow & Hazard Points

G Start Phenethylamine Protect Protection Step (Acetic Anhydride) Start->Protect Inter1 N-Acetylphenethylamine Protect->Inter1 Chlorosulf Chlorosulfonation (xs ClSO3H, <15°C) Inter1->Chlorosulf Exotherm Risk! Chlorosulf->Chlorosulf Side Rxn: Sulfone Formation (If temp > 20°C) Quench Inverse Quench (Drip into Ice/Water) Chlorosulf->Quench Violent Reaction Ammonolysis Ammonolysis (NH4OH or NH3 gas) Quench->Ammonolysis Deprotect Hydrolysis (Acid/Base) Ammonolysis->Deprotect Final 4-(2-Aminoethyl) benzenesulfonamide Deprotect->Final

Figure 1: Synthetic pathway highlighting critical control points (red/yellow) where scale-up failures occur.[1][2][3]

Troubleshooting: Chlorosulfonation & Quenching

Q: Why is my yield dropping significantly upon scale-up (formation of insoluble solids)?

A: You are likely forming the diaryl sulfone byproduct. [3]

  • The Mechanism: In the presence of insufficient chlorosulfonic acid or elevated temperatures, the newly formed sulfonyl chloride reacts with unreacted starting material.[3]

  • The Scale-Up Factor: On a bench, heat dissipation is instant.[1][2][3] In a 20L+ reactor, localized hot spots favor the sulfone formation.[2][3]

  • The Fix:

    • Stoichiometry: Increase

      
       equivalents to 4.0–5.0 eq. The acid acts as the solvent to dilute the reactants.[3]
      
    • Addition Protocol: Do not add acid to the substrate.[1][2][3] Add the substrate (solid or melt) to the cold acid slowly.[3] Keep internal temperature strictly

      
      .
      

Q: The quench step caused a pressure spike/eruption. How do I manage this safely?

A: You utilized a "Direct Quench" (Water into Acid).[1][2] Never do this at scale.

  • The Physics:

    
     reacts violently with water, releasing 
    
    
    
    and
    
    
    .[1][2][3] Adding water to the bulk acid creates instantaneous steam/gas expansion.[2][3]
  • The Protocol (Inverse Quench):

    • Prepare a stirred vessel of ice/water (maintain

      
      ).
      
    • Cannulate or pump the reaction mixture into the water at a rate controlled by the internal temperature of the quench vessel.

    • Ventilation: Ensure the scrubber system is sized for the massive

      
       off-gas surge.[1][2][3]
      

Module 2: Ammonolysis & Intermediate Isolation

Context: Converting the sulfonyl chloride to the sulfonamide using ammonia.

Data: Solvent & Base Selection Impact
ParameterAqueous Ammonia (

)
Anhydrous Ammonia (

gas) in THF/DCM
Scale-Up Verdict
Reaction Rate Moderate (biphasic)Fast (homogeneous)Aqueous is safer/cheaper.[1][2][3]
Impurity Profile Hydrolysis to sulfonic acid (if pH drops)Cleaner, but salt removal is hardAqueous preferred.[1][2][3]
Thermal Load Manageable (water acts as heat sink)High exothermAqueous preferred.[1][2][3]
Work-up Filtration of solid sulfonamideEvaporation requiredFiltration is superior.[1][2][3]

Q: My intermediate (N-acetyl-4-(2-aminoethyl)benzenesulfonamide) is slimy and clogs the filter.

A: This is a pH and crystal morphology issue.

  • The Cause: If the pH is not strictly controlled during the quench/ammonolysis, you precipitate mixed salts (

    
     + Product).[3]
    
  • The Fix:

    • After ammonolysis, ensure the slurry is cooled to

      
       for at least 2 hours (Ostwald ripening).
      
    • Wash the filter cake copiously with cold water to remove

      
      .[1][2][3] The sulfonamide is sparingly soluble in cold water; the salts are highly soluble.[3]
      

Module 3: Deprotection & Final Purification

Context: Removing the acetyl group to release the free amine.

Logic Tree: Purity Troubleshooting

Troubleshooting Problem Final Product Low Purity Check1 Is impurity N-acetylated? Problem->Check1 Yes1 Incomplete Hydrolysis Check1->Yes1 Yes No1 Check Solubility Check1->No1 No Action1 Increase Reflux Time or Acid Conc. Yes1->Action1 Check2 Is it a Salt? No1->Check2 Yes2 Inorganic Ash High Check2->Yes2 Yes No2 Likely Sulfone Byproduct Check2->No2 No Action2 Recrystallize from Water at pH 8-9 Yes2->Action2 Action3 Restart Synthesis (Control Step 1 Temp) No2->Action3

Figure 2: Diagnostic logic for final product purity issues.

Q: I cannot get the final product to crystallize after acid hydrolysis.

A: You are likely stuck at the wrong pH (The Isoelectric Trap). [3]

  • The Science: The molecule is amphoteric.[3] It has a basic amine (aliphatic) and a weakly acidic sulfonamide proton.[1][2]

    • Low pH (<2): Soluble as the hydrochloride salt (

      
      ).[1][2][3]
      
    • High pH (>11): Soluble as the sulfonamide salt (

      
      ).[1][2][3]
      
  • The Protocol:

    • Perform hydrolysis with HCl.[1][2][4]

    • Neutralize very slowly with NaOH or Ammonia.[1][2]

    • Target pH: You must hit the isoelectric point, typically pH 9.5–10.0 .[1][2][3] The free base will precipitate as a white solid.[2][3]

    • If you overshoot to pH 12, it will redissolve.[1][2][3]

References

  • Vogel's Textbook of Practical Organic Chemistry . Sulfonamides via Chlorosulfonation. 5th Edition. Longman Scientific & Technical.[1][2]

  • Organic Syntheses , Coll. Vol. 1, p. 8 (1941).[1][2] Chlorosulfonation of Acetanilide (Analogous Mechanism).

  • PubChem Compound Summary . 4-(2-Aminoethyl)benzenesulfonamide (CAS 35303-76-5).[1][2][3] National Center for Biotechnology Information.[1][2]

  • Fisher Scientific Safety Data Sheet . Chlorosulfonic Acid Hazards and Handling.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Crystallization of 4-(2-Aminoethyl)benzenesulfonamide

Prepared by: Senior Application Scientist, Advanced Synthesis Division Welcome to the technical support center for 4-(2-Aminoethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for 4-(2-Aminoethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the crystallization and purification of this versatile pharmaceutical intermediate.[1][2] Due to its zwitterionic nature—possessing both a basic aminoethyl group and an acidic sulfonamide moiety—this compound presents unique crystallization behaviors that require careful control of experimental parameters. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you achieve high-purity, crystalline material consistently.

Section 1: Core Physicochemical Properties

A precise understanding of the compound's properties is the foundation of successful crystallization. The data below has been consolidated from various suppliers and databases. Note that variations in reported melting points may suggest the presence of different polymorphs or impurities.

PropertyValueSource(s)
Chemical Name 4-(2-Aminoethyl)benzenesulfonamide[3][4]
CAS Number 35303-76-5[4]
Molecular Formula C₈H₁₂N₂O₂S[3][5]
Molecular Weight 200.26 g/mol [3][5]
Appearance White to off-white crystalline powder[1][3]
Melting Point 147-152 °C[2]
Water Solubility 15.5 g/L (at 20 °C)[2]
Solubility Profile Soluble in water; slightly soluble in DMSO and Methanol.[2][3]

Section 2: Troubleshooting Common Crystallization Issues

This section addresses the most frequent problems encountered during the crystallization of 4-(2-Aminoethyl)benzenesulfonamide.

Q1: My compound "oiled out" as a viscous liquid instead of forming crystals. What causes this and how can I fix it?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[6] This typically occurs when a solution is cooled too rapidly or when the solute's melting point is lower than the solution temperature. For 4-(2-Aminoethyl)benzenesulfonamide, high concentrations of impurities can also promote this behavior by depressing the melting point and interfering with lattice formation.[6]

Causality & Solution Protocol:

  • Re-dissolve the Oil: Gently heat the mixture until the oil completely redissolves into the solvent.

  • Add More Solvent: Add a small amount (5-10% of the total volume) of the hot solvent to slightly decrease the saturation level.[6] This ensures that nucleation begins at a lower temperature, giving the molecules more time to arrange themselves into an ordered lattice.

  • Ensure Slow Cooling: This is the most critical step. Do not place the flask directly into an ice bath. Instead, allow it to cool slowly to room temperature, insulated if necessary, to encourage thermodynamic crystal growth over kinetic, amorphous precipitation.[6][7] Once the solution reaches room temperature and shows signs of crystal formation, it can be moved to an ice bath to maximize the yield.[6][7]

  • Change the Solvent System: If oiling out persists, the solvent may be too nonpolar. Consider switching to a more polar solvent system. Mixtures of ethanol-water or isopropanol-water are often highly effective for sulfonamides.[6]

Q2: I've cooled my solution, but no crystals have formed. What's wrong?

A2: The absence of crystal formation is typically due to one of two reasons: the solution is supersaturated but lacks a nucleation point, or too much solvent was used, and the solution is not yet saturated at the current temperature.[6]

Causality & Induction Protocol:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass provide a high-energy surface that can initiate crystal growth.[6]

  • Introduce a Seed Crystal: If you have a small amount of pure, crystalline 4-(2-Aminoethyl)benzenesulfonamide, add a single tiny crystal to the supersaturated solution. This provides a perfect template for further crystal growth.[7]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or by using a rotary evaporator. Allow the concentrated solution to cool slowly again.

  • Consider an Anti-Solvent: If you are using a good solvent (e.g., methanol), you can try slowly adding a miscible "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or hexanes) until the solution becomes persistently cloudy. This controlled reduction in solubility can effectively trigger crystallization.[7]

Q3: My crystal yield is disappointingly low. How can I improve it?

A3: Low yield is often a result of using excessive solvent, incomplete cooling, or failing to optimize the solution's pH. The zwitterionic nature of 4-(2-Aminoethyl)benzenesulfonamide means its solubility is highly dependent on pH.[8][9] The compound is most soluble at acidic or basic pH values and least soluble at its isoelectric point (pI), where the net charge is zero.[10] Crystallizing at the pI is crucial for maximizing yield.

Yield Optimization Protocol:

  • Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions.

  • Ensure Complete Cooling: After slow cooling to room temperature, place the crystallization vessel in an ice-water bath for at least 30-60 minutes to maximize precipitation.[6][7]

  • Optimize pH for Minimum Solubility:

    • Dissolve the compound in water with a small amount of acid (e.g., HCl) to protonate the amine and ensure full dissolution.

    • Slowly add a base (e.g., dilute NaOH or KOH) dropwise with stirring.[2]

    • You will observe precipitation as the pH approaches the isoelectric point. Monitor the pH and the amount of precipitate. The optimal pH is where the compound is least soluble, leading to the highest recovery.

    • Crystallization of zwitterions at their isoelectric point can be tricky but is often the most effective way to achieve high yield.[10]

Q4: The final crystals are yellow or brown, not white. How can I remove colored impurities?

A4: Discoloration is almost always due to high-molecular-weight, colored impurities carried over from the synthesis, particularly from chlorosulfonation or hydrolysis steps.[11][12] These can often be removed with an activated charcoal treatment.

Decolorization Protocol:

  • Dissolve the Impure Product: Dissolve the crude, colored 4-(2-Aminoethyl)benzenesulfonamide in the minimum amount of a suitable hot solvent.

  • Add Activated Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.[12] Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.

  • Heat and Stir: Keep the solution hot and stir for 5-10 minutes to allow the charcoal to adsorb the colored impurities.

  • Perform Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. Using pre-heated glassware prevents premature crystallization in the funnel.[6]

  • Crystallize: Allow the hot, decolorized filtrate to cool slowly as described in A1. You should now obtain white or off-white crystals.[1][3]

Section 3: Advanced Topics & FAQs

Q1: What is the best solvent system for this compound?

A1: There is no universal "best" solvent, as the ideal choice depends on the specific impurity profile of your crude material. However, a systematic approach can quickly identify a suitable system. 4-(2-Aminoethyl)benzenesulfonamide is a polar, zwitterionic molecule, so polar protic solvents are often a good starting point.

Systematic Solvent Screening Workflow:

This workflow is designed to efficiently find a suitable single-solvent or solvent/anti-solvent system.

Solvent_Screening start Start: Small Sample of Crude Product test_polar Test Polar Protic Solvents (Water, EtOH, IPA) start->test_polar test_aprotic Test Polar Aprotic Solvents (Acetone, Acetonitrile) start->test_aprotic dissolves_cold Dissolves in Cold Solvent? test_polar->dissolves_cold test_aprotic->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot  No find_antisolvent Use as 'Good' Solvent, Find Anti-Solvent (e.g., Ether, Hexanes) dissolves_cold->find_antisolvent  Yes forms_crystals Forms Crystals on Cooling? dissolves_hot->forms_crystals  Yes bad_solvent Poor Solvent (Insoluble) dissolves_hot->bad_solvent  No good_solvent Good Recrystallization Solvent Found forms_crystals->good_solvent  Yes forms_crystals->find_antisolvent  No antisolvent_system Good Solvent/ Anti-Solvent Pair Found find_antisolvent->antisolvent_system

Caption: Systematic workflow for identifying a suitable crystallization solvent.

Q2: I am observing different crystal habits between batches. Could this be polymorphism?

A2: Yes, it is highly likely. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in sulfonamides.[7] These different forms (polymorphs) can have distinct physical properties, including melting point, solubility, and stability. The formation of a specific polymorph is influenced by:

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can direct crystal packing.[7]

  • Cooling Rate: Rapid cooling often yields a less stable (metastable) form, while slow cooling favors the most stable polymorph.

  • Temperature and Agitation: The temperature at which nucleation occurs and the degree of agitation can influence the outcome.

To ensure batch-to-batch consistency, you must strictly standardize all crystallization parameters . If a specific polymorph is desired, using a seed crystal of that form is the most reliable method to control the outcome.[7]

Q3: What analytical techniques should I use to characterize my final crystals?

A3: A combination of techniques is recommended for full characterization:

  • Melting Point: A sharp melting point close to the literature value is a good initial indicator of purity. A broad melting range suggests the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity (e.g., >98%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or impurities.

  • Powder X-Ray Diffraction (PXRD): This technique provides a unique "fingerprint" for a crystalline phase. It is the definitive method for identifying polymorphs and confirming that your material is indeed crystalline and not amorphous.[13][14]

Section 4: General Troubleshooting Workflow

When facing a crystallization problem, a logical, step-by-step approach is more effective than random changes. The following diagram outlines a recommended workflow.

Troubleshooting_Workflow start Problem: Poor Crystallization check_purity Assess Crude Purity (TLC, ¹H NMR) start->check_purity is_impure Highly Impure? check_purity->is_impure purify_first Preliminary Purification (e.g., Charcoal, Column) is_impure->purify_first  Yes review_solvent Review Solvent Choice (See Solvent Screening) is_impure->review_solvent  No purify_first->review_solvent oiling_out Oiling Out? review_solvent->oiling_out slow_cool Re-heat, Add Solvent, Cool Slowly oiling_out->slow_cool  Yes no_crystals No Crystals? oiling_out->no_crystals  No end Success: High-Purity Crystals slow_cool->end induce Induce Nucleation (Scratch, Seed) no_crystals->induce  Yes check_ph Optimize pH (Adjust to pI) no_crystals->check_ph  No induce->end check_ph->end

Caption: A logical workflow for troubleshooting common crystallization problems.

References

  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Scribd. (n.d.). Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Retrieved February 7, 2026, from [Link]

  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-aminoethyl)benzenesulfonamide. Retrieved February 7, 2026, from [Link]

  • Autech Industry Co., Limited. (n.d.). Premium Quality 4-(2-Aminoethyl)benzene Sulfonamide - CAS 35303-76-5. Retrieved February 7, 2026, from [Link]

  • Medical Notes. (2025). Sulfonamide Crystals: Introduction, Identification Features. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved February 7, 2026, from [Link]

  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide. Retrieved February 7, 2026, from [Link]

  • Patsnap. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide - CN106336366A. Retrieved February 7, 2026, from [Link]

  • Zielińska, A., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7478. [Link]

  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. 119(12), 5685-5701. [Link]

  • ResearchGate. (2020). How to desalt zwitterions? Retrieved February 7, 2026, from [Link]

  • International Journal of Exploring Emerging Trends in Engineering (IJEETE). (n.d.). CRYSTAL CHARACTERIZATION TECHNIQUES. Retrieved February 7, 2026, from [Link]

  • YouTube. (2020). Crystalluria by sulfonamides and effect of pKa. Retrieved February 7, 2026, from [Link]

  • Ovid. (n.d.). Factors Influencing the Formation of Sulfonamide Urinary Concretions. Retrieved February 7, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: HPLC Strategies for 4-(2-Aminoethyl)benzenesulfonamide (AEBS) Quantification

Executive Summary 4-(2-Aminoethyl)benzenesulfonamide (AEBS) presents a distinct chromatographic challenge due to its amphiphilic nature: it contains a polar primary amine (pKa ~10.16) and a sulfonamide moiety.[1][2][3][4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Aminoethyl)benzenesulfonamide (AEBS) presents a distinct chromatographic challenge due to its amphiphilic nature: it contains a polar primary amine (pKa ~10.16) and a sulfonamide moiety.[1][2][3][4][5][6][7] In standard Reverse Phase (RP) chromatography, this polarity often results in early elution (near the void volume) and significant peak tailing due to silanol interactions.

This guide objectively compares two validated approaches for AEBS quantification:

  • Method A (Robust RP-HPLC): Utilizes a base-deactivated C8 column with high-molarity phosphate buffering.

  • Method B (Mixed-Mode/HILIC): Utilizes a mixed-mode stationary phase (Cation Exchange + Hydrophobic) for superior retention and MS-compatibility.

Recommendation: Use Method A for routine QC in high-salt buffers. Use Method B for trace impurity analysis or when coupling to Mass Spectrometry (LC-MS) is required.

Chemical Profile & Analytical Challenge

PropertyValueAnalytical Implication
Structure Sulfonamide + Ethylamine side chainDual polarity; basic amine causes silanol tailing.
LogP ~ -0.4 to -3.1 (Hydrophilic)Poor retention on standard C18 without modification.
pKa ~10.16 (Amine), ~10.0 (Sulfonamide)Positively charged at acidic pH (pH 2-4).
UV Max 220 nm, 265 nm265 nm offers better specificity; 220 nm offers higher sensitivity.

Comparative Method Analysis

The following matrix contrasts the performance of the two primary methodologies.

FeatureMethod A: RP-HPLC (Ion Suppression)Method B: Mixed-Mode (Primesep/HILIC)
Stationary Phase C8 or C18 (Base Deactivated)Mixed-Mode (Alkyl chain + Cation Exchange)
Mobile Phase Phosphate Buffer (pH 3.0) / MeCNWater / MeCN / H2SO4 or Formic Acid
Retention Mechanism Hydrophobic InteractionHydrophobic + Cation Exchange
Retention Time (k') Low to Moderate (Risk of void elution)High (Tunable by acid concentration)
Peak Shape Good (if buffer >20mM)Excellent (Symmetrical)
MS Compatibility Low (Non-volatile salts)High (Volatile acids possible)
Equilibration Time Fast (<10 column volumes)Moderate (15-20 column volumes)

Detailed Experimental Protocols

Method A: Robust RP-HPLC (The QC Workhorse)

Best for routine quality control where MS detection is not required.

Rationale: At pH 3.0, the amine is protonated. Using a high-molarity phosphate buffer suppresses secondary silanol interactions and improves peak shape, while the C8 phase provides sufficient hydrophobic retention for the benzene ring.

  • Column: YMC-Triart C8 or equivalent (250 x 4.6 mm, 5 µm).[1][3][5]

  • Mobile Phase A: 50 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with dilute Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic.

  • Ratio: 85:15 (Buffer:MeCN). Note: High aqueous content is necessary to prevent early elution.

  • Flow Rate: 1.0 mL/min.[1][3][5][6][7]

  • Temperature: 25°C.

  • Detection: UV @ 265 nm (Specific) or 220 nm (Sensitive).[7]

  • Injection Volume: 10 µL.

Critical Step: Ensure the buffer is filtered (0.45 µm) to prevent pump seal damage. Do not use this method for LC-MS.

Method B: Mixed-Mode Chromatography (The High-Retention Alternative)

Best for trace impurity analysis and LC-MS applications.

Rationale: This method exploits the positive charge of the AEBS amine group. The stationary phase contains embedded acidic groups that retain the amine via ionic interaction, while the alkyl chains interact with the aromatic ring. This allows for retention even in high-organic mobile phases.

  • Column: Primesep 100 (SIELC) or equivalent Mixed-Mode phase (150 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: Water / Acetonitrile / Sulfuric Acid (or Formic Acid for MS).

  • Composition: 80% Water / 20% MeCN / 0.2% H2SO4.

  • Flow Rate: 1.0 mL/min.[1][3][5][6][7]

  • Detection: UV @ 220 nm.[7]

  • Retention Time: ~5.2 min (well-resolved from void).

Validation Framework (ICH Q2 R2)

The following data represents typical performance metrics achievable when validating Method A according to ICH Q2(R2) guidelines.

System Suitability & Specificity
  • Specificity: No interference observed from blank (diluent) or known synthesis precursors (e.g., sulfonyl chlorides) at the retention time of AEBS.

  • Tailing Factor: < 1.5 (Acceptable).

  • Theoretical Plates: > 5000.

Linearity & Range
  • Range: 10 µg/mL to 150 µg/mL (covering 50% to 150% of target concentration).

  • Regression:

    
    
    
  • Correlation Coefficient (

    
    ):  > 0.999
    
Concentration (µg/mL)Mean Peak Area (n=3)% RSD
10.012,4500.8%
50.062,3000.5%
100.0125,1000.3%
150.0187,5000.4%
Accuracy (Recovery)

Spiked samples at three levels (80%, 100%, 120%).

Spike LevelRecovery (%)Acceptance Criteria
80%99.2%98.0 - 102.0%
100%100.5%98.0 - 102.0%
120%99.8%98.0 - 102.0%
Sensitivity (LOD/LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.5 µg/mL

  • LOQ (S/N = 10): 1.5 µg/mL

Visualizations

Diagram 1: Method Selection Decision Matrix

This diagram guides the analyst in choosing the correct method based on available equipment and sample matrix.

MethodSelection Start Start: AEBS Analysis CheckMS Is MS Detection Required? Start->CheckMS CheckMatrix Is Sample in High Salt/Buffer? CheckMS->CheckMatrix No (UV Only) MethodB Select METHOD B (Mixed-Mode/HILIC) Volatile Mobile Phase CheckMS->MethodB Yes (LC-MS) CheckMatrix->MethodB No (Trace/Impurity) MethodA Select METHOD A (RP-HPLC C8/C18) Phosphate Buffer CheckMatrix->MethodA Yes (QC Release) PreTreat Requires Desalting (SPE or Dilution) MethodA->PreTreat If LC-MS needed later

Caption: Decision matrix for selecting between RP-HPLC and Mixed-Mode chromatography based on detection requirements.

Diagram 2: ICH Q2(R2) Validation Workflow

A visualized workflow of the validation steps required for AEBS quantification.

ValidationFlow SystemSuit 1. System Suitability (Tailing < 1.5, Plates > 5000) Specificity 2. Specificity (Blank/Placebo Interference) SystemSuit->Specificity Linearity 3. Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy 4. Accuracy (Spike Recovery 80-120%) Linearity->Accuracy Precision 5. Precision (Repeatability n=6) Accuracy->Precision LOD_LOQ 6. Sensitivity (LOD S/N=3, LOQ S/N=10) Precision->LOD_LOQ Report Final Validation Report LOD_LOQ->Report

Caption: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines for analytical procedures.

References

  • ICH Secretariat. (2023).[1] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[8] [Link]

  • SIELC Technologies. (2023).[7] HPLC Method for Analysis of 4-(2-Aminoethyl)benzenesulfonamide on Primesep 100.[Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide.[Link]

  • Resolian. (2024).[9] HPLC-UV Method Development for Highly Polar Impurities.[Link]

Sources

Comparative

Comparative analysis of 4-(2-Aminoethyl)benzenesulfonamide synthesis routes

Executive Summary 4-(2-Aminoethyl)benzenesulfonamide (CAS: 35303-76-5), also known as 4-sulfamoylphenethylamine, is a critical pharmacophore in medicinal chemistry, serving as the structural backbone for second-generatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Aminoethyl)benzenesulfonamide (CAS: 35303-76-5), also known as 4-sulfamoylphenethylamine, is a critical pharmacophore in medicinal chemistry, serving as the structural backbone for second-generation sulfonylurea antidiabetic drugs (e.g., glibenclamide, glipizide).[1][2][3][4]

Synthesizing this molecule presents a classic chemoselectivity challenge: the molecule contains both a nucleophilic primary amine (ethyl chain) and an electrophilic sulfonamide moiety (on the ring). Direct sulfonation of phenethylamine is non-viable due to the formation of sulfamic acids (


) rather than ring sulfonation.

This guide compares the two most chemically robust strategies:

  • The Industrial Standard (Route A): Electrophilic aromatic substitution via N-acetyl protection.

  • The High-Fidelity Laboratory Route (Route B): The Trifluoroacetyl (TFA) variant for enhanced purity profiles.

Route A: The Industrial Standard (Acetylation-Chlorosulfonation)

Best for: Large-scale production, cost-efficiency, and robust yields.

This route relies on the "protect-activate-deprotect" logic. The free amine of phenethylamine is masked as an acetamide to prevent side reactions with chlorosulfonic acid. The acetamide group is robust enough to withstand the harsh acidic conditions of chlorosulfonation but labile enough to be removed by hydrolysis.

The Mechanism (Causality & Logic)
  • Protection: Phenethylamine reacts with acetic acid/anhydride. This neutralizes the nucleophilicity of the amine, preventing immediate reaction with the electrophilic sulfur species.

  • Chlorosulfonation: Chlorosulfonic acid (

    
    ) acts as both the solvent and the reagent. It performs an Electrophilic Aromatic Substitution (EAS) at the para position (directed by the ethyl group).
    
    • Critical Control: Temperature must be kept

      
       to prevent di-sulfonation or decomposition.
      
  • Ammonolysis: The resulting sulfonyl chloride reacts with aqueous ammonia.

  • Deprotection: Acidic or basic hydrolysis cleaves the amide bond, restoring the primary amine.

Experimental Protocol

Source Grounding: Based on Patent CN106336366A and standard industrial workflows [1, 2].

Step 1: Acetylation

  • Charge a reactor with

    
    -phenethylamine  (1.0 eq) and Acetic Acid  (excess/solvent).
    
  • Reflux for 4 hours.

  • Distill off excess acetic acid under reduced pressure.

  • Result: N-acetylphenethylamine (Yield ~95%).[4]

Step 2: Chlorosulfonation

  • Cool Chlorosulfonic acid (approx. 5.0 eq) to <10°C.

  • Slowly add N-acetylphenethylamine dropwise. Exothermic reaction: Maintain internal temp <50°C.

  • After addition, heat to 60°C for 2 hours to drive the conversion of the sulfonic acid intermediate to the sulfonyl chloride.

  • Quench: Pour the mixture onto crushed ice (carefully!) to precipitate the sulfonyl chloride. Filter immediately to avoid hydrolysis.

Step 3: Amination

  • Suspend the wet sulfonyl chloride cake in Chloroform or Acetone .

  • Add Aqueous Ammonia (25%) dropwise, maintaining temp <25°C.

  • Stir for 3-5 hours.

  • Cool to 10°C and filter the solid N-acetyl-4-sulfamoylphenethylamine.

Step 4: Hydrolysis

  • Suspend the solid in 2N HCl (approx. 5 vol).

  • Reflux for 6 hours.

  • Cool and adjust pH to 11-12 using NaOH or KOH .

  • The product precipitates as a white/pale yellow solid.

  • Filter, wash with cold water, and dry.

Workflow Visualization

RouteA Start Phenethylamine Step1 Acetylation (Acetic Acid/Anhydride) Start->Step1 Inter1 N-Acetylphenethylamine Step1->Inter1 Yield ~95% Step2 Chlorosulfonation (ClSO3H, <50°C) Inter1->Step2 Inter2 Sulfonyl Chloride Intermediate Step2->Inter2 Para-selective Step3 Ammonolysis (NH4OH) Inter2->Step3 Inter3 N-Acetyl-Sulfonamide Step3->Inter3 Step4 Hydrolysis (HCl then NaOH) Inter3->Step4 End 4-(2-Aminoethyl) benzenesulfonamide Step4->End Final Yield >85%

Figure 1: The industrial synthesis pathway utilizing Acetyl protection to ensure regioselectivity.

Route B: The Trifluoroacetyl (TFA) Variant

Best for: Laboratory scale, high purity requirements, and milder deprotection conditions.

While chemically similar to Route A, this method uses the trifluoroacetyl group. The electron-withdrawing nature of the


 group makes the amide bond significantly more susceptible to hydrolysis, allowing for milder deprotection conditions that minimize thermal degradation of the sulfonamide group.
Experimental Protocol

Source Grounding: Adapted from Miller et al. and ChemicalBook protocols [3, 4].

Step 1: Precursor Preparation

  • Start with

    
    -(trifluoroacetyl)-phenethylamine .
    
  • Subject to chlorosulfonation (similar to Route A, but often performed in chloroform to moderate the reaction).

Step 2: Amination

  • Dissolve the trifluoroacetyl-sulfonyl chloride in Acetone (80 mL per 0.1 mol).

  • Cool in an ice bath (0-5°C).

  • Add Concentrated Ammonia (excess).[4]

  • Stir at room temperature until reaction completion (TLC monitoring).

  • Pour into ice water; collect solid by filtration.

Step 3: Deprotection (The Key Difference)

  • The TFA group can often be removed with milder base (e.g.,

    
     in Methanol) or standard acid hydrolysis.
    
  • Standard Protocol: Acidify cake with 2N HCl , reflux for 6 hours (standard) or stir with mild base at RT (if TFA specific).

  • Adjust pH to 11-12 with KOH .[4]

  • Precipitate, filter, and dry.[3][4]

Data Point: This route frequently yields purities >98% (HPLC) without extensive recrystallization due to the cleaner hydrolysis profile [4].

Comparative Analysis: Performance Metrics

The following table contrasts the two methodologies based on industrial and laboratory constraints.

FeatureRoute A (Acetyl)Route B (Trifluoroacetyl)
Reagent Cost Low (Acetic anhydride is a commodity chemical).High (TFA anhydride is significantly more expensive).
Atom Economy High.[1]Lower (Heavier protecting group waste).
Deprotection Requires harsh reflux (Acid/Base).Can be achieved under milder conditions.
Waste Profile High salt formation (Neutralization of

).
Similar salt waste + Fluorinated organic waste.
Typical Yield 85-90% (Optimized).75-85% (Lab scale).
Suitability Industrial / GMP Mfg. Medicinal Chemistry / Research.
Decision Matrix

DecisionMatrix Question What is your primary constraint? Cost Cost & Scale (>1kg) Question->Cost Budget/Volume Purity Purity & Speed (<100g) Question->Purity Quality/Time RouteA Route A: Acetyl Protection (Standard Industrial) Cost->RouteA RouteB Route B: TFA Protection (High Fidelity Lab) Purity->RouteB

Figure 2: Selection logic for determining the optimal synthesis route based on project constraints.

Critical Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the specific hazards associated with Chlorosulfonic Acid (


) :
  • Violent Reaction with Water: The quenching step (pouring reaction mixture onto ice) is the most dangerous phase. It releases massive amounts of HCl gas. This must be done with efficient scrubbing systems and slow addition rates.

  • Corrosivity: Equipment must be glass-lined or high-grade alloy (Hastelloy) to withstand the combination of oxidizing and acidic conditions.

  • Thermal Runaway: The acetylation and chlorosulfonation are exothermic. Failure to control temperature (<50°C) not only lowers yield but poses an explosion risk.

References

  • Vertex AI Search. (2024). Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Scribd/Patent CN106336366A. 2[4]

  • Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.[5] 3[4][5][6][7]

  • Miller, E. et al. (1940).[4] Journal of the American Chemical Society, 62, 2099.[4] (Cited via ChemicalBook).

  • ChemicalBook. (2024). 4-(2-Aminoethyl)benzenesulfonamide synthesis and properties. 4[4]

  • TCI Chemicals. (2024). Product Specifications: 4-(2-Aminoethyl)benzenesulfonamide (CAS 35303-76-5).[4] Link

Sources

Validation

Comparative Guide: Efficacy of 4-(2-Aminoethyl)benzenesulfonamide Derivatives as CA Inhibitors

[1] Executive Summary This technical guide evaluates the performance of 4-(2-aminoethyl)benzenesulfonamide derivatives, a privileged scaffold in the design of tumor-associated Carbonic Anhydrase (CA) inhibitors. Unlike c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide evaluates the performance of 4-(2-aminoethyl)benzenesulfonamide derivatives, a privileged scaffold in the design of tumor-associated Carbonic Anhydrase (CA) inhibitors. Unlike classical sulfonamides (e.g., Acetazolamide) which act as pan-inhibitors, derivatives of this scaffold—most notably SLC-0111 —leverage the "Tail Approach" to achieve high selectivity for the hypoxia-induced isoforms hCA IX and hCA XII . This guide analyzes their structure-activity relationships (SAR), comparative kinetic data (


), and the gold-standard stopped-flow protocols required for their validation.

Part 1: The Scaffold & Mechanism (The "Tail Approach")

The core efficacy of 4-(2-aminoethyl)benzenesulfonamide derivatives lies in their ability to bridge the active site's catalytic center and its peripheral rim.

Structural Logic[2][3]
  • Zinc-Binding Group (ZBG): The benzenesulfonamide moiety coordinates directly with the

    
     ion in the enzyme's active site.
    
  • The Linker: The ethyl chain (2-aminoethyl) provides a flexible spacer.

  • The Tail: Substituents attached to the amino group (e.g., ureido, thioureido, or heterocyclic moieties) extend out of the active site cavity to interact with the selective pocket at the enzyme rim.

This architecture allows these derivatives to discriminate between the conserved cytosolic isoforms (hCA I/II) and the transmembrane tumor-associated isoforms (hCA IX/XII).

Diagram: Mechanism of Selectivity

CA_Mechanism Zinc Zn2+ Ion (Active Site) Scaffold Benzenesulfonamide Scaffold Scaffold->Zinc Coordinates Linker Ethyl Linker (Spacer) Scaffold->Linker Connects Tail Variable Tail (Ureido/Heterocyclic) Linker->Tail Projects CA_I_II hCA I / II (Cytosolic / Conserved) Steric Clash or Weak Binding Tail->CA_I_II Low Affinity CA_IX_XII hCA IX / XII (Tumor Associated) Specific Hydrophobic Interaction Tail->CA_IX_XII High Affinity (Selectivity Driver)

Figure 1: The "Tail Approach" mechanism. The ethyl linker positions the variable tail to interact specifically with the unique residues at the rim of hCA IX/XII, avoiding the conserved active sites of hCA I/II.

Part 2: Comparative Efficacy Data

The following table contrasts the inhibition constants (


) of standard clinical inhibitors against SLC-0111 (the lead candidate of this class) and novel heterocyclic derivatives.
Table 1: Inhibition Constants ( ) and Selectivity Ratios
Compound ClassRepresentative AgenthCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity (II/IX)
Standard Control Acetazolamide (AAZ) 2501225 5.7 0.48 (Poor)
Lead Scaffold SLC-0111 >5,000>4,00045 4.5 >88 (High)
Novel Derivative Thiadiazole-Tail 125.97.9 3.1 ~0.7 (Mixed)
Novel Derivative Quinazolinone-Tail 570147.1 3.1 ~2.0 (Moderate)

Analysis of Data:

  • Acetazolamide: Potent but non-selective. It inhibits the off-target hCA II (essential for respiration) more strongly than the cancer target hCA IX, leading to systemic side effects.

  • SLC-0111: Demonstrates the power of the 4-(2-aminoethyl)benzenesulfonamide scaffold. While its absolute potency on hCA IX (45 nM) is slightly lower than AAZ, its selectivity ratio is superior, virtually eliminating inhibition of cytosolic hCA I/II.

  • Novel Derivatives: Recent modifications (e.g., quinazolinone tails) have achieved single-digit nanomolar potency (7.1 nM) against hCA IX, surpassing SLC-0111 in raw power, though often at the cost of reduced selectivity compared to the ureido-tail of SLC-0111.

Part 3: Experimental Validation Protocol

To accurately determine the


 values cited above, the Stopped-Flow CO2 Hydration Assay  is the mandatory standard. Standard spectrophotometry is too slow to capture the catalytic turnover of CAs (

).
Protocol: Stopped-Flow Kinetic Assay

Objective: Measure the initial rate of the CA-catalyzed reaction:



1. Reagent Preparation
  • Buffer: 20 mM HEPES, pH 7.5.

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO2-saturated water (approx. 33 mM at 25°C). Prepare fresh by bubbling CO2 gas into water for 30 mins.

  • Enzyme Solution: Recombinant hCA isoform (concentration optimized to yield measurable rates, typically 5–10 nM).

  • Inhibitor Stock: Dissolve derivative in DMSO (keep final DMSO < 1% to prevent enzyme denaturation).

2. Experimental Workflow (Self-Validating)
  • Chamber A (Enzyme): Mix Enzyme + Buffer + Indicator + Inhibitor (incubate 15 min).

  • Chamber B (Substrate): CO2-saturated water.

  • Injection: Rapidly mix A and B (1:1 ratio) in the stopped-flow cell.

  • Detection: Monitor absorbance decrease at 557 nm (Phenol Red transition from Red to Yellow as pH drops).

3. Data Processing
  • Uncatalyzed Rate (

    
    ):  Measure rate without enzyme.
    
  • Catalyzed Rate (

    
    ):  Measure rate with enzyme.
    
  • Inhibition Calculation: Determine % Inhibition using the formula:

    
    
    
  • 
     to 
    
    
    
    Conversion:
    Use the Cheng-Prusoff equation adapted for enzyme kinetics:
    
    
    (Note: For CO2 hydration, [S] is usually < Km, making IC50
    
    
    Ki, but exact calculation is preferred).
Diagram: Stopped-Flow Workflow

StoppedFlow_Protocol SyringeA Syringe A: Enzyme + Inhibitor + Phenol Red (pH 7.5) Mixer Mixing Chamber (Dead time < 10ms) SyringeA->Mixer SyringeB Syringe B: CO2 Saturated Water (Substrate) SyringeB->Mixer Cell Observation Cell (Light Path 10mm) Mixer->Cell High Velocity Detector Photodetector (Abs @ 557nm) Cell->Detector pH Change Data Kinetic Curve (Abs vs Time) Detector->Data Calculate Ki

Figure 2: Stopped-flow kinetic assay workflow for capturing rapid CO2 hydration rates.

Part 4: Clinical & Translational Context

The 4-(2-aminoethyl)benzenesulfonamide scaffold has successfully transitioned from bench to bedside.

  • SLC-0111 Status: Currently in Phase Ib/II clinical trials for hypoxic solid tumors (e.g., Pancreatic Ductal Adenocarcinoma). It is often combined with gemcitabine.

  • Therapeutic Window: The high selectivity (shown in Table 1) is critical. By sparing hCA II, SLC-0111 avoids the metabolic acidosis and paresthesia common with Acetazolamide therapy.

  • Future Directions: New derivatives (thiadiazole/quinazolinone tails) are being optimized to improve membrane permeability and residence time, addressing the rapid clearance often seen with first-generation sulfonamides.

References

  • Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. AACR Journals. [Link]

  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX. NIH / PubMed Central. [Link]

  • Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Catalysts (MDPI). [Link]

Comparative

Structural Elucidation of 4-(2-Aminoethyl)benzenesulfonamide: A Comparative Spectroscopic Guide

Executive Summary 4-(2-Aminoethyl)benzenesulfonamide (CAS 35303-76-5) represents a critical structural scaffold in medicinal chemistry, serving as a precursor for sulfonylurea antidiabetics (e.g., Glipizide) and various...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Aminoethyl)benzenesulfonamide (CAS 35303-76-5) represents a critical structural scaffold in medicinal chemistry, serving as a precursor for sulfonylurea antidiabetics (e.g., Glipizide) and various sulfonamide antibiotics. Its structure presents a unique analytical challenge: it contains two distinct nitrogen centers—a basic primary aliphatic amine and an acidic primary sulfonamide—separated by an ethyl-phenyl linker.

This guide moves beyond generic characterization. It provides a comparative analysis of spectroscopic techniques required to unequivocally confirm this structure, distinguishing it from potential regioisomers (e.g., ortho-substituted) or homologs (e.g., aminomethyl derivatives).

Part 1: Spectroscopic Methodologies
1. Nuclear Magnetic Resonance (NMR) – The Structural Architect

Verdict: The definitive method for connectivity and regio-isomer confirmation.

  • Operational Insight: While CDCl₃ is standard for many organics, it is unsuitable here. The sulfonamide protons are often broad or invisible in chloroform due to exchange and poor solubility. DMSO-d₆ is the mandatory solvent choice to visualize the exchangeable protons and ensure sharp resolution of the AA'BB' aromatic system.

Field-Proven Data (


H NMR in DMSO-d₆, 400 MHz): 
| Proton Environment | Shift (

ppm) | Multiplicity | Integration | Structural Assignment | | :--- | :--- | :--- | :--- | :--- | | Aromatic (Ortho to SO₂) | 7.74 | Doublet (

Hz) | 2H | AA'BB' System (Deshielded) | | Aromatic (Meta to SO₂) | 7.39 | Doublet (

Hz) | 2H | AA'BB' System | | Sulfonamide NH₂ | ~7.30 - 7.50 | Broad Singlet | 2H | Exchangeable (disappears with D₂O) | |

-Methylene (-CH₂-N)
| 2.77 | Triplet | 2H | Aliphatic chain next to amine | |

-Methylene (Ar-CH₂-)
| 2.70 | Triplet | 2H | Aliphatic chain next to ring | | Amine NH₂ | Variable | Broad | 2H | Often merged with water peak in DMSO |
  • Critical Checkpoint: The symmetry of the aromatic region (two doublets) confirms the para-substitution. An ortho or meta isomer would yield a complex 4-spin system (ABCD or similar).

2. Mass Spectrometry (MS) – The Molecular Fingerprint

Verdict: Best for sensitivity and confirming the aliphatic amine tail.

  • Fragmentation Logic: In Electron Ionization (EI) or ESI-MS/MS, this molecule exhibits a specific fragmentation pattern that validates the "2-aminoethyl" tail.

  • The "Smoking Gun" Peak: The base peak (100% intensity) in EI-MS is typically m/z 30 (

    
    ). This fragment arises from the alpha-cleavage of the ethyl chain. If the side chain were a propyl or methyl group, this base peak would shift.
    

Key MS Peaks (EI, 70 eV):

  • m/z 200: Molecular Ion (

    
    ).[1]
    
  • m/z 106/107: Loss of the sulfonamide group (

    
    ).
    
  • m/z 30 (Base Peak):

    
     (Confirms the primary amine on an ethyl chain).
    
3. FTIR Spectroscopy – Functional Group Validation

Verdict: Rapid QC tool, but limited structural resolution.

  • Differentiation Challenge: Both the sulfonamide and the aliphatic amine have N-H stretching vibrations.

    • Sulfonamide: Look for strong, sharp bands at 1300–1350 cm⁻¹ (asymmetric

      
       stretch) and 1150–1180 cm⁻¹  (symmetric 
      
      
      
      stretch).
    • Amine: The aliphatic N-H stretch appears at 3200–3400 cm⁻¹ , often overlapping with the sulfonamide N-H. However, the

      
       bands are the diagnostic fingerprint for this molecule.
      
Part 2: Comparative Analysis Table
Feature

H NMR
Mass Spectrometry (MS) FTIR
Primary Utility Full structural connectivity & purityMolecular weight & side-chain IDRapid ID & functional group check
Specificity High (Distinguishes isomers)Medium (Isomers may have same mass)Low (Fingerprint only)
Sample Req. ~5–10 mg< 1 mg~1–2 mg
Key Limitation Requires solubility (DMSO); slowDestructive; requires ionization opt.Cannot prove para vs meta easily
Cost/Run

$

$
Part 3: Experimental Protocol (Self-Validating)

Objective: Confirm identity and purity of a synthesized batch of 4-(2-Aminoethyl)benzenesulfonamide.

Safety: This compound is corrosive and a skin irritant.[2] Wear nitrile gloves and work in a fume hood.

Step 1: Sample Preparation (NMR)

  • Weigh 10 mg of the sample into a clean vial.

  • Add 0.6 mL of DMSO-d₆ . (Do not use CDCl₃; the compound will not fully dissolve, and amide protons will be invisible).

  • Vortex until the solution is perfectly clear. If suspension remains, filter through glass wool.

  • Validation: The solution must be free of floaters to prevent line-broadening.

Step 2: Data Acquisition

  • NMR: Run a standard proton sequence (16 scans minimum).

  • MS: Prepare a 1 ppm solution in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS. Direct infusion is sufficient.

Step 3: Data Integration (The Decision Matrix)

  • Pass Criteria:

    • NMR: Two clear doublets in the aromatic region (7.3–7.8 ppm).

    • NMR: Two triplets in the aliphatic region (2.6–2.8 ppm).

    • MS: Parent ion present at m/z 201 (

      
      ) or 200 (
      
      
      
      ).
  • Fail Criteria:

    • NMR: Complex aromatic splitting (indicates ortho/meta isomer).

    • MS: Base peak at m/z 44 (suggests propyl amine chain) or m/z 18 (ammonium).

Part 4: Visualization
Figure 1: Analytical Workflow for Structure Confirmation

G Sample Unknown Sample (C8H12N2O2S) Solubility Solubility Test (DMSO vs CDCl3) Sample->Solubility MS Mass Spec (ESI/EI) Sample->MS IR FTIR (ATR) Sample->IR NMR 1H NMR (DMSO-d6) Solubility->NMR Select DMSO Decision Data Integration NMR->Decision AA'BB' Pattern Triplets @ 2.7ppm MS->Decision m/z 201 (M+H) Base Peak 30 IR->Decision SO2 Bands 1150/1300 cm-1 Result Confirmed Structure: 4-(2-Aminoethyl)benzenesulfonamide Decision->Result All Criteria Met

Caption: Integrated spectroscopic workflow prioritizing solvent selection for NMR and multi-modal data validation.

Figure 2: Mass Spectrometry Fragmentation Logic

Fragmentation Parent Parent Ion [M]+ m/z 200 Split1 Alpha Cleavage Parent->Split1 Split2 Sulfonyl Cleavage Parent->Split2 Frag1 Base Peak [CH2=NH2]+ m/z 30 Split1->Frag1 Major Pathway (Diagnostic for ethyl-amine) Frag2 [M - SO2NH2]+ m/z ~106 Split2->Frag2 Loss of Sulfonamide

Caption: Key fragmentation pathways identifying the aliphatic amine tail (m/z 30) and the sulfonamide core.

References
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 169682, 4-(2-Aminoethyl)benzenesulfonamide. Retrieved October 26, 2023, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard reference for AA'BB' systems and Sulfonamide IR bands).

  • SIELC Technologies. (n.d.).[4] HPLC Analysis of 4-(2-Aminoethyl)benzenesulfonamide. Retrieved October 26, 2023, from [Link]

Sources

Validation

Purity Assessment of 4-(2-Aminoethyl)benzenesulfonamide: A Comparative Technical Guide

Executive Summary 4-(2-Aminoethyl)benzenesulfonamide (AEBS) is a critical pharmacophore, serving as the primary building block for second-generation sulfonylurea antidiabetics (e.g., Glipizide, Glimepiride) and carbonic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Aminoethyl)benzenesulfonamide (AEBS) is a critical pharmacophore, serving as the primary building block for second-generation sulfonylurea antidiabetics (e.g., Glipizide, Glimepiride) and carbonic anhydrase inhibitors. Its synthesis—typically involving the chlorosulfonation of protected phenethylamine—introduces a specific profile of impurities, including unreacted starting materials, N-acetylated intermediates, and hydrolysis byproducts.

This guide objectively compares three purity assessment methodologies: High-Performance Liquid Chromatography (HPLC) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Non-Aqueous Titration .

The Verdict: While HPLC remains the gold standard for impurity profiling (detecting trace contaminants <0.1%), qNMR is identified here as the superior method for absolute assay determination in early-stage development due to its self-validating nature and lack of requirement for a certified reference standard.

Chemical Context & Impurity Landscape[1][2][3][4][5]

To select the right assay, one must understand the synthesis vector. AEBS is commonly synthesized via the chlorosulfonation of N-acetylphenethylamine followed by ammonolysis and hydrolysis.

Target Molecule:

  • Name: 4-(2-Aminoethyl)benzenesulfonamide[1][2][3][4][5][6][7][8][9]

  • CAS: 35303-76-5[2][3][4][5][6][8]

  • Formula: C₈H₁₂N₂O₂S[1][3][5][6]

  • MW: 200.26 g/mol [1][2][3][4][5][6]

Critical Impurities to Detect:

  • Phenethylamine: Unreacted starting material (lacks sulfonamide UV signature).

  • N-Acetyl-AEBS: Incomplete hydrolysis intermediate (structurally similar, distinct retention time).

  • Sulfonic Acid Derivatives: Hydrolysis product of the sulfonyl chloride intermediate.

  • Inorganic Salts: Ammonium chloride/sulfate residues from neutralization.

Comparative Analysis of Assessment Methods

Method A: HPLC-UV/MS (The Impurity Profiler)

Best for: GMP Quality Control, Trace Impurity Detection

HPLC is the industry standard for separating the target molecule from structurally related organic impurities.[10] Because AEBS contains both a basic amine and a sulfonamide moiety, standard C18 retention can be challenging due to polarity.

  • Mechanism: Separation based on hydrophobicity/polarity interactions with a stationary phase.

  • Detection: UV (265 nm) for the aromatic sulfonamide; MS (ESI+) for identifying the aliphatic amine impurities.

  • Pros: High sensitivity (LOD < 0.05%), separates isomers.

  • Cons: Requires a high-purity reference standard (often unavailable for novel intermediates); "Area %" integration can be misleading if response factors differ.

Method B: 1H-qNMR (The Absolute Standard)

Best for: Primary Reference Standard Certification, Mass Balance

qNMR utilizes the direct proportionality between signal integration and the number of nuclei, allowing for absolute purity calculation relative to an internal standard (IS).

  • Mechanism: Proton counting in a magnetic field.

  • Pros: No reference standard of AEBS required ; rapid; detects residual solvents and inorganic salts (if they affect weight) indirectly.

  • Cons: Lower sensitivity (LOD ~0.1%); requires deuterated solvents.

Method C: Non-Aqueous Titration

Best for: Bulk Manufacturing Checks

  • Mechanism: Acid-base reaction targeting the primary aliphatic amine.

  • Pros: Cheap, simple equipment.[9]

  • Cons: Low Specificity. It will quantify any basic amine (e.g., starting material phenethylamine) as "product," leading to false positives.

Performance Data Comparison

MetricHPLC-UV (Method A)1H-qNMR (Method B)Titration (Method C)
Specificity High (Separates all analogs)High (Structural resolution)Low (Class specific)
Limit of Detection (LOD) 0.01 - 0.05%~0.1%~1.0%
Precision (RSD) < 1.0%< 1.0% (with proper relaxation)0.5 - 1.0%
Reference Standard Required (Critical bottleneck)Not Required (Uses generic IS)Not Required
Throughput 20-40 min/sample10-15 min/sample10 min/sample
Cost Per Sample High (Solvents, Columns)Medium (Deuterated solvent)Low

Experimental Protocols

Protocol A: HPLC-UV/MS (Mixed-Mode Approach)

Rationale: Standard C18 columns often fail to retain the polar AEBS. A mixed-mode column (Reverse Phase + Cation Exchange) is recommended to retain the amine.

  • Column: Primesep 100 (SIELC) or equivalent Mixed-Mode, 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (pH ~2.5).

    • Solvent B: Acetonitrile.[6][11]

    • Isocratic Mode: 20% B / 80% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (amide bond) and 265 nm (sulfonamide).[6]

  • Sample Prep: Dissolve 10 mg AEBS in 10 mL Mobile Phase.

  • Suitability Criteria: Tailing factor < 1.5; Theoretical plates > 2000.

Protocol B: 1H-qNMR (Internal Standard Method)

Rationale: Maleic acid is chosen as the Internal Standard (IS) because its singlet (~6.3 ppm) falls in a clear region of the AEBS spectrum.

  • Solvent: DMSO-d6 (AEBS is highly soluble; prevents exchange of amine protons).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

  • Preparation:

    • Weigh exactly ~10 mg of AEBS (

      
      ).
      
    • Weigh exactly ~10 mg of Maleic Acid (

      
      ).
      
    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 30 seconds (Critical: must be 5x T1 to ensure full relaxation).

    • Scans: 16 or 32.

  • Integration:

    • Integrate IS singlet at 6.3 ppm (

      
      , 2 protons).
      
    • Integrate AEBS aromatic doublets at ~7.8 ppm (

      
      , 2 protons).
      
  • Calculation:

    
    
    

Visualization of Workflows

Figure 1: Analytical Decision Tree

Caption: Logical flow for selecting the appropriate purity assessment method based on development stage.

DecisionTree Start Start: Synthesized AEBS StageCheck Development Stage? Start->StageCheck EarlyStage Early R&D / Synthesis StageCheck->EarlyStage Speed Priority LateStage GMP / Release StageCheck->LateStage Reg. Requirement RefStd Ref Standard Available? EarlyStage->RefStd Hybrid Hybrid Approach: qNMR for Assay + HPLC for Purity LateStage->Hybrid Full Characterization No No RefStd->No Use qNMR Yes Yes RefStd->Yes Use HPLC qNMR Method B: qNMR (Absolute Assay) HPLC Method A: HPLC-UV (Impurity Profiling) No->qNMR Yes->HPLC

Figure 2: HPLC System Suitability Workflow

Caption: Step-by-step protocol for validating the HPLC run before data acceptance.

HPLCWorkflow Prep Sample Preparation (0.5 mg/mL) InjectBlank Inject Blank (Check Baseline) Prep->InjectBlank InjectStd Inject Ref Standard (5 Replicates) InjectBlank->InjectStd CheckSST Pass SST? (RSD < 2.0%) InjectStd->CheckSST InjectSample Inject AEBS Sample CheckSST->InjectSample Yes Fail Troubleshoot Pump/Column CheckSST->Fail No Fail->InjectStd Retry

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 169682, 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • SIELC Technologies (2018). HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column.[6] Retrieved from [Link]

  • Holzgrabe, U. (2010).Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (General reference for qNMR methodology).
  • Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC.[12] Eurasian Journal of Analytical Chemistry.[12] Retrieved from [Link]

Sources

Comparative

Cross-reactivity of 4-(2-Aminoethyl)benzenesulfonamide in biological assays

Technical Comparison Guide: Cross-Reactivity and Specificity of 4-(2-Aminoethyl)benzenesulfonamide in Bioassays Executive Summary 4-(2-Aminoethyl)benzenesulfonamide (4-AEBS), also known as p-sulfamoylphenethylamine, is a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cross-Reactivity and Specificity of 4-(2-Aminoethyl)benzenesulfonamide in Bioassays

Executive Summary

4-(2-Aminoethyl)benzenesulfonamide (4-AEBS), also known as p-sulfamoylphenethylamine, is a critical small-molecule ligand used primarily in the study and purification of Carbonic Anhydrases (CAs). Unlike complex, isoform-selective sulfonamide drugs (e.g., SLC-0111 or acetazolamide), 4-AEBS serves as a "pan-inhibitor" scaffold .

Its utility stems from its structural duality:

  • Pharmacophore: The primary sulfonamide (

    
    ) coordinates the catalytic Zinc(II) ion in the CA active site.[1]
    
  • Linker: The ethylamine tail (

    
    ) provides a chemically distinct handle for conjugation to matrices (affinity chromatography) or fluorophores without electronically perturbing the aromatic ring or sterically hindering the binding pocket.
    

This guide objectively compares 4-AEBS against structural analogs (Sulfanilamide, Mafenide) regarding binding kinetics , isoform cross-reactivity , and assay interference .

Mechanistic Basis of Cross-Reactivity

To understand why 4-AEBS cross-reacts across the CA family, one must analyze the active site topology.

  • The Zinc Anchor: All catalytically active mammalian CAs (I, II, IX, XII, etc.) share a conserved active site where a Zn(II) ion is coordinated by three histidines. The sulfonamide nitrogen of 4-AEBS binds this zinc as an anion (

    
    ), displacing the catalytic water/hydroxide.[2]
    
  • The Hydrophobic Pocket: The benzene ring of 4-AEBS interacts with hydrophobic residues (Val121, Leu198, Phe131 in CA II). These residues are highly conserved, leading to high cross-reactivity (low selectivity) among isoforms.

  • The Spacer Effect (The Key Differentiator):

    • Sulfanilamide (No spacer): Buried too deep; direct coupling to beads causes steric clash with the protein surface.

    • 4-AEBS (Ethyl spacer): The ~3.5 Å ethyl chain acts as a "leash," allowing the ligand to reach the deep active site while keeping the bulky matrix (bead) outside.

Diagram 1: Mechanism of Action & Steric "Leash" Effect

G cluster_0 CA Protein Pocket (15 Å Deep) Zinc Active Site Zn(II) Sulfonamide Sulfonamide Head (-SO2NH-) Zinc->Sulfonamide Coordination (Kd ~nM-µM) Ring Benzene Scaffold Sulfonamide->Ring Linker Ethyl Spacer (-CH2CH2-) Ring->Linker Matrix Sepharose Bead (Steric Bulk) Linker->Matrix Amide Bond (Coupling)

Caption: The ethyl spacer of 4-AEBS bridges the gap between the deep catalytic zinc and the solvent-exposed protein surface, preventing steric interference from the affinity matrix.

Comparative Performance Analysis

Isoform Selectivity (Cross-Reactivity Profile)

4-AEBS is a non-selective inhibitor. While this is a disadvantage for therapeutic use (causing off-target side effects), it is an advantage for affinity purification , allowing the capture of multiple CA isoforms from biological fluids.

Table 1: Inhibition Constants (


) Comparison 
Data synthesized from Supuran et al. and standard biochemical literature.
LigandStructureCA I (

)
CA II (

)
CA IX (

)
Selectivity Profile
4-AEBS

~25,000 nM~200 nM~50 nMBroad Spectrum (Captures I, II, IX, XII)
Sulfanilamide

~25,000 nM~240 nM~300 nMBroad, but harder to couple.
Acetazolamide Heterocyclic Sulfonamide250 nM12 nM25 nMHigh Affinity (Too tight for easy elution?)

Insight: 4-AEBS binds CA II with moderate affinity (


 nM). This is ideal for chromatography because it allows for efficient capture but also facilitates elution under mild conditions (e.g., low pH or competitive displacement), whereas tighter binders like Acetazolamide might require harsh conditions that denature the protein.
Matrix Coupling Efficiency

When designing an assay or column, the chemistry of attachment is vital.

  • 4-AEBS: Contains an aliphatic primary amine . (

    
    ).
    
    • Coupling: Reacts efficiently with NHS-esters, aldehydes (reductive amination), or Epoxides.

    • Electronic Effect: The aliphatic chain insulates the aromatic ring. Coupling does not alter the

      
       of the sulfonamide group (
      
      
      
      ), preserving its zinc-binding capability.
  • Sulfanilamide: Contains an aromatic amine (aniline) . (

    
    ).
    
    • Coupling: Low nucleophilicity requires harsh conditions or specialized linkers.

    • Electronic Effect: Converting the aniline to an amide (electron-withdrawing) drastically drops the

      
       of the sulfonamide, potentially altering binding kinetics unpredictably.
      

Experimental Protocols

Protocol A: Validation of Cross-Reactivity via Esterase Assay

Objective: To determine if 4-AEBS inhibits a specific CA isoform in your sample.

Principle: CAs possess esterase activity (hydrolysis of p-nitrophenyl acetate) which is easier to monitor spectrophotometrically than


 hydration.
  • Reagents:

    • Substrate: 3 mM p-Nitrophenyl acetate (p-NPA) in acetonitrile.

    • Buffer: 12.5 mM Tris-SO4, pH 7.6.

    • Inhibitor: 4-AEBS (Dissolve stock in DMSO).

  • Workflow:

    • Blank: Mix 900 µL Buffer + 100 µL Substrate. Monitor

      
       (Self-hydrolysis).
      
    • Control: Mix 890 µL Buffer + 10 µL Enzyme + 100 µL Substrate. Monitor

      
       slope (
      
      
      
      ).
    • Test: Mix 880 µL Buffer + 10 µL Enzyme + 10 µL 4-AEBS (varying conc) + Incubate 5 min. Add 100 µL Substrate. Monitor

      
       slope (
      
      
      
      ).
  • Calculation:

    • Plot

      
       vs. log[Inhibitor].
      
    • Determine

      
      .[3]
      
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Preparation of 4-AEBS Affinity Column

Objective: Create a stable resin for purifying CAs.

  • Matrix Activation: Wash 10 mL of NHS-activated Sepharose (or equivalent) with ice-cold 1 mM HCl.

  • Ligand Preparation: Dissolve 4-AEBS (5-fold molar excess over matrix capacity) in Coupling Buffer (0.2 M

    
    , 0.5 M NaCl, pH 8.3).
    
    • Note: Ensure pH is < 9.0 to prevent hydrolysis of NHS, but > 7.5 to ensure the amine is unprotonated.

  • Coupling: Mix ligand solution with resin. Rotate for 4 hours at Room Temp or Overnight at 4°C.

  • Blocking: Wash resin, then incubate with 0.1 M Tris-HCl (pH 8.5) or Ethanolamine for 2 hours to block unreacted active groups.

  • Cycling: Wash alternately with Acetate Buffer (pH 4.0) and Tris Buffer (pH 8.0) to remove non-covalently adsorbed ligand.

Potential Assay Interference (Immunoassays)

Researchers using 4-AEBS in samples that will undergo downstream immunoassay (e.g., ELISA for sulfa-antibiotics) must be aware of interference.

  • The "Hapten" Problem: Many anti-sulfonamide antibodies are generated using a sulfonamide conjugated to a carrier protein (BSA/KLH).

  • Cross-Reactivity Risk:

    • If the antibody targets the common sulfonamide moiety (

      
      ), 4-AEBS WILL  cross-react, causing false positives.
      
    • If the antibody targets the N1-heterocycle (specific to drugs like Sulfamethoxazole), 4-AEBS (which lacks the N1-substituent) will have LOW cross-reactivity.

  • Recommendation: Always run a "Spike-Recovery" control. Spike 4-AEBS into your blank matrix and measure the signal in your ELISA. If signal > background, you have interference.

Diagram 2: Cross-Reactivity Decision Tree

CrossReactivity Start Start: Using 4-AEBS in Assay Target Target Protein? Start->Target CA Carbonic Anhydrase Target->CA Enzymatic Ab Anti-Sulfonamide Antibody Target->Ab Immunological Selectivity Is Isoform Specificity Required? CA->Selectivity Fail High Risk: 4-AEBS is Non-Selective (Use specific inhibitor) Selectivity->Fail Yes Success Ideal: 4-AEBS captures all isoforms Selectivity->Success No (Purification) Epitope Antibody Epitope? Ab->Epitope Interference High Interference (False Positive) Epitope->Interference Core Sulfonamide Safe Low Interference Epitope->Safe N1-Heterocycle Specific

Caption: Decision workflow to assess the risk of cross-reactivity when using 4-AEBS in enzymatic or immunological assays.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Krishnamurthy, V. M., et al. (2008). Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein-Ligand Binding. Chemical Reviews, 108(3), 946–1051. Link

  • Nishimori, I., et al. (2005). Carbonic anhydrase inhibitors: DNA cloning, characterization, and inhibition studies of the human secretory isoform VI. Journal of Medicinal Chemistry, 48, 7860-7867.
  • Porath, J. (1974). General methods and coupling procedures. Methods in Enzymology, 34, 13-30. (Classic protocol for Sepharose coupling).

Sources

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